Suc-Ala-Pro-Ala-Amc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[(2S)-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O8/c1-13-11-22(33)37-19-12-16(6-7-17(13)19)28-23(34)14(2)27-24(35)18-5-4-10-29(18)25(36)15(3)26-20(30)8-9-21(31)32/h6-7,11-12,14-15,18H,4-5,8-10H2,1-3H3,(H,26,30)(H,27,35)(H,28,34)(H,31,32)/t14-,15-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZBPMOSFAFFND-MPGHIAIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Measuring Chymotrypsin Activity: An In-depth Technical Guide to Using Suc-Ala-Ala-Pro-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of the fluorogenic substrate, N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-Amido-4-methylcoumarin (Suc-Ala-Ala-Pro-Phe-AMC), for the sensitive and continuous measurement of chymotrypsin (B1334515) activity. This document details the underlying principles, experimental protocols, and data interpretation, offering a valuable resource for researchers in academia and the pharmaceutical industry.
Introduction to Chymotrypsin and the Fluorogenic Substrate
Chymotrypsin is a serine endopeptidase that plays a crucial role in protein digestion in the small intestine. It selectively cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine. The enzymatic activity of chymotrypsin is a key area of study in various physiological and pathological processes, making its accurate measurement essential.
Suc-Ala-Ala-Pro-Phe-AMC is a highly specific and sensitive fluorogenic substrate for chymotrypsin and chymotrypsin-like proteases.[1][2][3] The peptide sequence Ala-Ala-Pro-Phe mimics the natural recognition site for chymotrypsin. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between phenylalanine and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC molecule is released.[3] The rate of AMC liberation, which can be monitored in real-time using a fluorometer, is directly proportional to the enzymatic activity of chymotrypsin.
Key Properties of Suc-Ala-Ala-Pro-Phe-AMC:
| Property | Value |
| Synonyms | Suc-AAPF-AMC, Suc-Ala-Ala-Pro-Phe-AMC |
| Molecular Formula | C₃₄H₃₉N₅O₉ |
| Molecular Weight | 661.7 g/mol |
| Excitation Wavelength | 340-380 nm[1][4] |
| Emission Wavelength | 440-460 nm[1][4] |
| Solubility | Soluble in DMSO and Ethanol[3] |
| Storage | -20°C[3] |
Principle of the Assay
The chymotrypsin activity assay using Suc-Ala-Ala-Pro-Phe-AMC is based on the enzymatic hydrolysis of the substrate, leading to the release of the fluorescent reporter molecule, AMC. The workflow involves incubating the enzyme with the substrate and measuring the increase in fluorescence over time.
Figure 1: Principle of the fluorogenic chymotrypsin assay.
Experimental Protocol
This section provides a detailed methodology for measuring chymotrypsin activity.
Reagents and Materials
-
α-Chymotrypsin (from bovine pancreas)
-
Suc-Ala-Ala-Pro-Phe-AMC
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4
-
96-well black microplates
-
Fluorometric microplate reader
Preparation of Solutions
-
Chymotrypsin Stock Solution: Prepare a 1 mM stock solution of α-chymotrypsin in 1 mM HCl. Determine the exact concentration by measuring the absorbance at 280 nm using an extinction coefficient of 51,000 M⁻¹cm⁻¹. Store aliquots at -20°C.
-
Substrate Stock Solution: Prepare a 15 mM stock solution of Suc-Ala-Ala-Pro-Phe-AMC in DMSO. Store aliquots at -20°C, protected from light.
-
Working Solutions: On the day of the experiment, dilute the chymotrypsin stock solution and the substrate stock solution to the desired concentrations using the assay buffer. Keep all solutions on ice.
Assay Procedure
-
Reaction Setup: In a 96-well black microplate, add the following components in the specified order:
-
Assay Buffer
-
Substrate solution (to achieve the final desired concentration)
-
For inhibition studies, add the inhibitor at this step.
-
-
Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Initiation of Reaction: Initiate the reaction by adding the chymotrypsin solution to each well.
-
Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorometric plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 20-30 seconds) for a duration of 5-10 minutes. The excitation and emission wavelengths should be set to approximately 360 nm and 460 nm, respectively.
Typical Final Reaction Concentrations:
| Component | Final Concentration |
| α-Chymotrypsin | 10 nM |
| Suc-Ala-Ala-Pro-Phe-AMC | 150 µM |
| DMSO | < 1% |
Note: These concentrations are a starting point and may need to be optimized for specific experimental conditions.
Data Analysis and Interpretation
The rate of the enzymatic reaction is determined by calculating the slope of the linear portion of the fluorescence intensity versus time curve. This rate is directly proportional to the chymotrypsin activity.
For kinetic studies, the initial velocities (V₀) are measured at varying substrate concentrations. The Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) can then be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Reported Kinetic Parameters for Chymotrypsin:
| Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Conditions | Reference |
| Suc-Ala-Ala-Pro-Phe-pNA | 20 - 60 | 60 - 80 | ~1 x 10⁶ | pH 7.8 - 8.0, 25°C | DelMar et al., 1979; Stein et al., 1983 |
Workflow for Chymotrypsin Activity Measurement
The following diagram illustrates the typical workflow for a chymotrypsin activity assay.
Figure 2: Workflow for a chymotrypsin activity assay.
Applications in Research and Drug Development
The Suc-Ala-Ala-Pro-Phe-AMC chymotrypsin assay is a versatile tool with numerous applications, including:
-
Enzyme Kinetics and Characterization: Determination of kinetic parameters such as Kₘ and Vₘₐₓ.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify novel chymotrypsin inhibitors.
-
Drug Discovery: Characterization of the mechanism of action of potential drug candidates targeting chymotrypsin.
-
Quality Control: Assessment of the activity of chymotrypsin preparations.
Conclusion
The use of the fluorogenic substrate Suc-Ala-Ala-Pro-Phe-AMC provides a robust, sensitive, and continuous method for the measurement of chymotrypsin activity. The detailed protocols and data analysis guidelines presented in this technical guide offer a solid foundation for researchers and scientists to effectively utilize this assay in their studies of chymotrypsin enzymology and in the pursuit of novel therapeutic agents.
References
Understanding Suc-Ala-Pro-Ala-Amc excitation and emission spectra
An In-Depth Technical Guide to the Utilization of Suc-Ala-Pro-Ala-Amc for Protease Activity Analysis
For researchers, scientists, and professionals engaged in drug development, the precise measurement of protease activity is fundamental. Fluorogenic substrates are indispensable tools in this endeavor, offering high sensitivity and suitability for high-throughput screening. This guide provides a comprehensive technical overview of the fluorogenic substrate N-Succinyl-L-alanyl-L-prolyl-L-alanine 7-amido-4-methylcoumarin (this compound), focusing on its spectroscopic properties, the principles of its use in enzymatic assays, and detailed experimental protocols.
Core Principle: Fluorescence Quenching and Dequenching
This compound is a synthetic peptide substrate designed for the detection of specific protease activity, such as elastase.[1] The core of this detection method lies in the fluorophore 7-Amino-4-methylcoumarin (AMC).[2] In the intact substrate, the AMC molecule is linked to the peptide chain via an amide bond. This conjugation effectively quenches the inherent fluorescence of AMC.[3][4] Upon the introduction of a target protease that recognizes the "Ala-Pro-Ala" peptide sequence, the amide bond is cleaved. This cleavage releases the free AMC molecule, which is highly fluorescent.[5][6] The resulting increase in fluorescence intensity can be monitored in real-time and is directly proportional to the rate of enzymatic activity.[4][5]
Spectroscopic and Chemical Properties of 7-Amino-4-methylcoumarin (AMC)
The key to understanding the substrate's function is the photophysical data of the liberated fluorophore, AMC. While the intact this compound substrate is essentially non-fluorescent, the free AMC exhibits strong blue fluorescence.[4][7] The critical spectral characteristics are summarized below.
| Property | Value | References |
| Chemical Formula | C₁₀H₉NO₂ | [4] |
| Molecular Weight | 175.18 g/mol | [4][8] |
| Excitation Maximum (λex) | ~341 - 380 nm | [4][5][9][10][11] |
| Emission Maximum (λem) | ~440 - 460 nm | [4][5][9][10][11] |
| Solubility | Soluble in DMSO, DMF, and acetone | [4][11] |
Signaling Pathway: Enzymatic Cleavage of this compound
The substrate is designed for proteases that recognize and cleave the peptide sequence. The enzymatic reaction is the central signaling event that translates proteolytic activity into a measurable fluorescent signal.
Experimental Protocols
A precise and optimized protocol is crucial for obtaining reliable and reproducible data. The following sections detail the methodologies for a standard protease activity assay using this compound in a 96-well microplate format.
Reagent Preparation
-
Assay Buffer : Prepare a buffer compatible with the specific enzyme being studied (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% glycerol (B35011) for certain elastases). The buffer should be pre-warmed to the optimal temperature for the enzyme.
-
Substrate Stock Solution : Prepare a concentrated stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).[3] Store this solution at -20°C, protected from light.
-
Enzyme Solution : Dilute the protease to the desired working concentration in a cold assay buffer immediately before use. Keep the enzyme solution on ice to maintain its activity.
-
AMC Standard Stock Solution : Prepare a stock solution of free AMC (e.g., 1 mM) in DMSO. This will be used to generate a standard curve to quantify the amount of product formed.
AMC Standard Curve Generation
To convert the relative fluorescence units (RFU) from the kinetic assay into the molar amount of cleaved substrate, a standard curve is essential.[4]
-
Create a series of dilutions of the AMC standard stock solution in the assay buffer.
-
Add these dilutions to the wells of the 96-well plate.
-
Include a buffer-only well to serve as a blank.
-
Measure the fluorescence at the endpoint using an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[10][12][13]
-
Plot the fluorescence intensity (RFU) against the known AMC concentration to generate the standard curve.
Enzyme Kinetic Assay
-
Add the appropriate volume of assay buffer to all wells of a 96-well plate.
-
Add the diluted enzyme solution to the designated wells.
-
To initiate the enzymatic reaction, add the this compound substrate to each well. The substrate should be diluted from the stock solution into the assay buffer to achieve the desired final concentration.[5] The final volume in all wells should be consistent (e.g., 100-200 µL).[5]
-
Immediately place the plate in a fluorescence microplate reader that has been pre-set to the optimal reaction temperature.
-
Measure the increase in fluorescence intensity at regular intervals (e.g., every 30-60 seconds) over a set period (e.g., 30-60 minutes).[3] It is critical to record data during the initial, linear phase of the reaction.
Experimental Workflow Visualization
The following diagram outlines the logical flow of a typical protease assay from preparation to data analysis.
Data Presentation and Analysis
Quantitative data from protease assays are best presented in structured tables to allow for clear interpretation and comparison.[5] Key kinetic parameters, such as the Michaelis constant (Km) and the maximal reaction velocity (Vmax), are determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[3][5] The catalytic efficiency of the enzyme (kcat/Km) can then be calculated, providing a crucial measure of substrate specificity.[14]
Table 2: Example of Kinetic Parameters for a Protease with Different Substrates Note: Data are hypothetical and for illustrative purposes.
| Substrate | Km (µM) | Vmax (RFU/s) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | 25 | 150 | 0.8 | 3.2 x 10⁴ |
| Substrate X | 150 | 120 | 0.6 | 0.4 x 10⁴ |
| Substrate Y | 15 | 100 | 0.5 | 3.3 x 10⁴ |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 10. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 11. 7-Amino-4-methylcoumarin [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
The Application of Fluorogenic Peptide Substrates in Drug Discovery: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide details the application of N-succinyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-7-amido-4-methylcoumarin (Suc-Ala-Ala-Pro-Ala-AMC) and its closely related, more extensively documented analogs in the field of drug discovery. While specific applications of Suc-Ala-Pro-Ala-AMC are not widely reported, its structure strongly suggests its utility as a fluorogenic substrate for proteases. This guide will focus on the principles of using such substrates, drawing detailed examples from the well-characterized analogs: Suc-Ala-Ala-Pro-Val-AMC and Suc-Ala-Ala-Pro-Phe-AMC , which are pivotal tools for the discovery of inhibitors targeting human neutrophil elastase (HNE) and chymotrypsin (B1334515), respectively.
Introduction: The Role of Protease Inhibitors in Drug Discovery
Proteases are a class of enzymes that catalyze the breakdown of proteins and play crucial roles in a vast array of physiological processes. Their dysregulation is implicated in the pathophysiology of numerous diseases, including inflammatory conditions, cancer, and infectious diseases. This makes proteases a significant class of drug targets. The development of small molecule inhibitors that can modulate the activity of specific proteases is a major focus of modern drug discovery. A key tool in the discovery of these inhibitors is the use of sensitive and specific fluorogenic substrates in high-throughput screening (HTS) assays.
The fundamental principle of these assays is the enzymatic cleavage of a synthetic peptide substrate that is conjugated to a fluorescent reporter molecule (fluorophore). One of the most commonly used fluorophores is 7-amido-4-methylcoumarin (AMC). When the peptide is intact, the fluorescence of the AMC group is quenched. Upon cleavage of the amide bond between the peptide and the AMC by a protease, the free AMC is liberated, resulting in a significant increase in fluorescence intensity. The rate of this increase is directly proportional to the activity of the enzyme. Potential inhibitors will decrease the rate of AMC release, providing a quantifiable measure of their inhibitory potency.
Case Study 1: Targeting Human Neutrophil Elastase with Suc-Ala-Ala-Pro-Val-AMC
Human Neutrophil Elastase (HNE) is a serine protease found in the azurophilic granules of neutrophils. While it plays a critical role in host defense, its excessive activity is linked to the pathology of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis.[1] Consequently, HNE is a prime therapeutic target.
Suc-Ala-Ala-Pro-Val-AMC is a highly specific and sensitive fluorogenic substrate for HNE.[1] The peptide sequence mimics a natural recognition motif for the enzyme. Its application is central to the high-throughput screening of compound libraries to identify novel HNE inhibitors.
Quantitative Data for HNE Inhibition Assays
The following table summarizes key quantitative parameters for HNE assays utilizing Suc-Ala-Ala-Pro-Val-AMC.
| Parameter | Value | Enzyme Source | Notes |
| Substrate | Suc-Ala-Ala-Pro-Val-AMC | - | Also available as MeOSuc-Ala-Ala-Pro-Val-AMC |
| Enzyme | Human Neutrophil Elastase (HNE) | Human Leukocytes | A serine protease. |
| Excitation Wavelength | 355-380 nm | - | Typical for AMC-based assays. |
| Emission Wavelength | 440-460 nm | - | Fluorescence of liberated AMC. |
| Control Inhibitor | Sivelestat | - | A known competitive inhibitor of HNE. |
| Control Inhibitor | SPCK | - | Ki = 10 µM for human leukocyte elastase.[2] |
Experimental Protocol: High-Throughput Screening for HNE Inhibitors
This protocol is designed for a 96-well or 384-well plate format and is adaptable for HTS.
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% (v/v) Triton X-100, pH 7.5.[1]
-
HNE Stock Solution: Reconstitute lyophilized HNE in the appropriate buffer and store in aliquots at -70°C.
-
HNE Working Solution: Dilute the HNE stock solution in Assay Buffer to a 2X final concentration (e.g., 20 nM for a 10 nM final assay concentration). Prepare fresh and keep on ice.[1]
-
Substrate Stock Solution: Dissolve Suc-Ala-Ala-Pro-Val-AMC in DMSO to a 10 mM concentration. Store in aliquots at -20°C, protected from light.[1]
-
Substrate Working Solution: Dilute the Substrate Stock Solution in Assay Buffer to a 2X final concentration (e.g., 200 µM for a 100 µM final concentration, which is near the Km). Prepare fresh and protect from light.[1]
-
Control Inhibitor (Sivelestat) Stock Solution: Prepare a 10 mM stock solution in DMSO.[1]
Assay Procedure:
-
Compound Plating: Add test compounds and control inhibitor dilutions to the wells of the microplate.
-
Enzyme Addition: Add the 2X HNE Working Solution to all wells except for the background control wells.
-
Pre-incubation: Mix gently and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[1]
-
Reaction Initiation: Add the 2X Substrate Working Solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) in kinetic mode every 60 seconds for 15-30 minutes.[1]
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve. Determine the percent inhibition for each compound relative to the no-inhibitor control. IC50 values can be calculated from the dose-response curves.
Case Study 2: Targeting Chymotrypsin with Suc-Ala-Ala-Pro-Phe-AMC
Chymotrypsin is a digestive serine protease that is also involved in various cellular processes. Its dysregulation has been implicated in pancreatitis and certain cancers, making it a target for therapeutic intervention.[3] Suc-Ala-Ala-Pro-Phe-AMC is a widely used fluorogenic substrate for quantifying chymotrypsin activity and screening for its inhibitors.[4][5]
Quantitative Data for Chymotrypsin Inhibition Assays
The table below provides key parameters for chymotrypsin assays using Suc-Ala-Ala-Pro-Phe-AMC.
| Parameter | Value | Enzyme Source | Notes |
| Substrate | Suc-Ala-Ala-Pro-Phe-AMC | - | Specific for chymotrypsin and chymotrypsin-like proteases.[6] |
| Enzyme | α-Chymotrypsin | Bovine Pancreas (typical) | A serine protease. |
| Excitation Wavelength | 340-360 nm | - | For AMC detection.[6] |
| Emission Wavelength | 440-460 nm | - | For AMC detection.[6] |
| Control Inhibitor | Chymostatin | - | A selective inhibitor of chymotrypsin.[7] |
Experimental Protocol: Screening for Chymotrypsin Inhibitors
A generalized protocol for a chymotrypsin inhibitor screening assay is as follows:
Reagent Preparation:
-
Assay Buffer: Typically a Tris-HCl or similar buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer and store in aliquots at -20°C or -80°C.
-
Chymotrypsin Working Solution: Dilute the stock solution in Assay Buffer to the desired 2X final concentration.
-
Substrate Stock Solution: Dissolve Suc-Ala-Ala-Pro-Phe-AMC in DMSO to a concentration of 10 mM.
-
Substrate Working Solution: Dilute the stock solution in Assay Buffer to a 2X final concentration.
-
Control Inhibitor Stock Solution: Prepare a stock solution of a known chymotrypsin inhibitor, such as Chymostatin, in DMSO.
Assay Procedure:
-
Compound Dispensing: Add test compounds and control inhibitor dilutions to the microplate wells.
-
Enzyme Addition: Add the 2X Chymotrypsin Working Solution to the wells.
-
Pre-incubation: Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Add the 2X Substrate Working Solution to initiate the reaction.
-
Kinetic Reading: Immediately begin measuring the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the initial reaction velocities and calculate the percentage of inhibition for each test compound.
Visualizing the Workflow and Pathways
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Caption: Principle of a fluorogenic protease inhibitor assay.
Caption: A typical high-throughput screening workflow.
Caption: Simplified pathway of HNE in inflammatory disease.
Conclusion
Fluorogenic peptide substrates like Suc-Ala-Ala-Pro-Val-AMC and Suc-Ala-Ala-Pro-Phe-AMC are indispensable tools in modern drug discovery. They provide a robust, sensitive, and high-throughput compatible method for measuring the activity of key protease drug targets and for identifying and characterizing novel inhibitors. The principles and protocols outlined in this guide, using HNE and chymotrypsin as examples, can be broadly applied to the study of other proteases, facilitating the discovery of new therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Neutrophil Elastase Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 3. What are Chymotrypsin inhibitors and how do they work? [synapse.patsnap.com]
- 4. biocompare.com [biocompare.com]
- 5. Suc-Ala-Ala-Pro-Phe-AMC › PeptaNova [peptanova.de]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
Technical Guide: Safety and Handling of Suc-Ala-Ala-Pro-Phe-AMC
Disclaimer: The information provided in this guide pertains to N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine 7-amido-4-methylcoumarin (Suc-Ala-Ala-Pro-Phe-AMC), as searches for "Suc-Ala-Pro-Ala-Amc" consistently yielded results for this closely related and commonly used fluorogenic substrate. It is presumed that "Ala" was a typographical error and was intended to be "Phe". Researchers should always consult the specific Safety Data Sheet (SDS) provided by their supplier for the exact compound being used.
This technical guide provides in-depth information on the safety, handling, and application of Suc-Ala-Ala-Pro-Phe-AMC, a fluorogenic substrate widely utilized in biochemical assays to measure the activity of chymotrypsin (B1334515) and other chymotrypsin-like serine proteases.
Core Safety and Handling Precautions
Suc-Ala-Ala-Pro-Phe-AMC is a stable chemical compound, but adherence to standard laboratory safety protocols is essential to ensure the well-being of researchers. The primary hazards are associated with inhalation, skin, and eye contact.
General Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a laboratory coat.[1][2]
-
A dust mask (type N95 or equivalent) should be used when handling the solid form to prevent inhalation.[1]
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Do not eat, drink, or smoke in areas where the compound is handled.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
For long-term storage, it is recommended to store at -20°C.[3]
-
The compound is light-sensitive, and exposure to light should be minimized.[4]
-
Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[5]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Consult the material safety data sheet (MSDS) for specific disposal instructions.
Quantitative Data Summary
The following table summarizes the key quantitative data for Suc-Ala-Ala-Pro-Phe-AMC.
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₉N₅O₉ | [3][6][7] |
| Molecular Weight | 661.71 g/mol | [3][6][7] |
| Appearance | White to off-white solid/powder | [3][6] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL) | [3] |
| Excitation Wavelength | 340-380 nm | [3][8] |
| Emission Wavelength | 440-460 nm | [3][8] |
| Storage Temperature | -20°C | [3] |
| Stability | ≥ 4 years at -20°C | [3] |
| WGK (Water Hazard Class) | 3 (highly hazardous to water) | [1][2] |
Experimental Protocols
Preparation of Stock and Working Solutions
Objective: To prepare a concentrated stock solution and a ready-to-use working solution of Suc-Ala-Ala-Pro-Phe-AMC for use in enzyme activity assays.
Materials:
-
Suc-Ala-Ala-Pro-Phe-AMC solid
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the vial of Suc-Ala-Ala-Pro-Phe-AMC to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the solid compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 1 mg of Suc-Ala-Ala-Pro-Phe-AMC (MW = 661.71), add 151.1 µL of DMSO for a 10 mM solution).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution with the appropriate assay buffer to the desired final working concentration. The final concentration will depend on the specific enzyme and assay conditions but is typically in the low micromolar range.
-
Keep the working solution on ice and protected from light until use.
-
General Protease Activity Assay
Objective: To measure the activity of a protease (e.g., chymotrypsin) using Suc-Ala-Ala-Pro-Phe-AMC as a fluorogenic substrate.
Materials:
-
Suc-Ala-Ala-Pro-Phe-AMC working solution
-
Purified enzyme or biological sample containing the enzyme
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Assay Setup:
-
Add the assay buffer to the wells of the 96-well black microplate.
-
Add the enzyme solution or biological sample to the appropriate wells. Include a negative control (no enzyme) to measure background fluorescence.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for a few minutes.
-
-
Initiation of Reaction:
-
Add the Suc-Ala-Ala-Pro-Phe-AMC working solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Record data at regular intervals for a specified duration.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the experimental readings.
-
Calculate the rate of reaction (change in fluorescence per unit of time).
-
The enzyme activity can be quantified by comparing the reaction rate to a standard curve of the free fluorophore (7-amino-4-methylcoumarin, AMC).
-
Visualizations
Enzymatic Cleavage of Suc-Ala-Ala-Pro-Phe-AMC
References
- 1. N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin Leucine aminopeptidase substrate 88467-45-2 [sigmaaldrich.com]
- 2. N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin Leucine aminopeptidase substrate 88467-45-2 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Suc-Ala-Ala-Pro-Phe-Amc | C34H39N5O9 | CID 20833017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of Chymotrypsin-Like Protease Inhibitors using a Fluorogenic Substrate
Topic: Using Suc-Ala-Pro-Ala-AMC for High-Throughput Screening of Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chymotrypsin (B1334515) and chymotrypsin-like serine proteases are crucial enzymes involved in various physiological processes, including digestion and cellular signaling.[1][2] Their dysregulation has been implicated in a range of pathologies, such as inflammation and cancer, making them attractive targets for therapeutic intervention.[3] High-throughput screening (HTS) of large compound libraries is a powerful strategy for identifying novel inhibitors of these proteases. This document provides detailed application notes and protocols for utilizing the fluorogenic substrate, N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Phe-AMC), a common substrate for chymotrypsin activity, as a practical tool in HTS campaigns.[4][5][6] While the specific substrate this compound is less common, the principles and protocols outlined here are broadly applicable to fluorogenic peptide substrates for chymotrypsin-like proteases.
The assay is based on the enzymatic cleavage of the peptide substrate by a chymotrypsin-like protease, which liberates the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group.[2][5] The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored in real-time to determine the inhibitory potential of test compounds.
Data Presentation
Table 1: Kinetic Parameters of Fluorogenic Substrates for Chymotrypsin-like Proteases
| Substrate | Enzyme | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Suc-Ala-Ala-Pro-Phe-AMC | Bovine α-Chymotrypsin | 25 - 100 | 50 - 200 | (0.5 - 8.0) x 10⁶ |
| MeOSuc-Ala-Ala-Pro-Val-AMC | Human Neutrophil Elastase | 20 - 150 | 10 - 60 | (0.07 - 3.0) x 10⁶ |
Note: Kinetic parameters can vary depending on assay conditions (e.g., pH, temperature, buffer composition). The values presented are typical ranges found in the literature.
Table 2: IC₅₀ Values of Known Chymotrypsin and Elastase Inhibitors
| Inhibitor | Target Enzyme | IC₅₀ (nM) |
| Chymostatin | α-Chymotrypsin | 5.7 - 150 |
| Benzimidazole derivative 1 | α-Chymotrypsin | 14,800 |
| Sivelestat | Neutrophil Elastase | 19 - 49 |
| GW-311616 | Neutrophil Elastase | 22 |
| Lodelaben | Neutrophil Elastase | 500 |
| AE-3763 | Neutrophil Elastase | 29 |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl.[7] This buffer is suitable for maintaining the optimal activity of many chymotrypsin-like proteases.
-
Enzyme Stock Solution: Reconstitute lyophilized chymotrypsin (e.g., bovine pancreatic α-chymotrypsin) in a suitable buffer (e.g., 1 mM HCl) to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution in Assay Buffer to the desired 2X final concentration (e.g., 20 nM for a 10 nM final assay concentration). Keep on ice.
-
Substrate Stock Solution: Dissolve Suc-Ala-Ala-Pro-Phe-AMC in DMSO to a stock concentration of 10 mM.[7] Aliquot and store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the Substrate Stock Solution in Assay Buffer to a 2X final concentration (e.g., 50 µM for a 25 µM final concentration, which is near the K_m_). Prepare fresh and protect from light.
-
Test Compounds and Control Inhibitor: Dissolve test compounds and a known control inhibitor (e.g., Chymostatin) in 100% DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in DMSO for dose-response experiments.
High-Throughput Screening (HTS) Protocol (384-well plate format)
-
Compound Plating: Using an acoustic liquid handler or a pintool, transfer 20-50 nL of test compounds, control inhibitor, and DMSO (for positive and negative controls) to the appropriate wells of a black, flat-bottom 384-well microplate.
-
Enzyme Addition: Add 10 µL of the 2X Enzyme Working Solution to all wells except for the "no enzyme" control wells (add 10 µL of Assay Buffer instead).
-
Pre-incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the 2X Substrate Working Solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 25°C or 37°C. Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 440-460 nm) every 30-60 seconds for 10-20 minutes.[2]
Data Analysis
-
Calculate the initial reaction velocity (V₀): Determine the slope of the linear portion of the fluorescence versus time plot for each well.
-
Calculate Percent Inhibition: % Inhibition = [1 - (V₀_inhibitor - V₀_background) / (V₀_DMSO - V₀_background)] * 100
-
V₀_inhibitor = Initial velocity in the presence of a test compound.
-
V₀_DMSO = Initial velocity in the presence of DMSO (positive control, 0% inhibition).
-
V₀_background = Initial velocity in the "no enzyme" wells (negative control, 100% inhibition).
-
-
Determine IC₅₀ values: For compounds showing significant inhibition, perform dose-response experiments and fit the percent inhibition data to a four-parameter logistic equation to determine the IC₅₀ value.
Mandatory Visualizations
Caption: Principle of the fluorogenic protease assay.
Caption: High-throughput screening workflow for inhibitor identification.
Caption: Activation cascade of chymotrypsin.[8]
References
- 1. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chymotrypsin [bionity.com]
- 3. Compounds that inhibit chymotrypsin and cell replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 6. Suc-Ala-Ala-Pro-Phe-AMC › PeptaNova [peptanova.de]
- 7. adooq.com [adooq.com]
- 8. Chymotrypsin - Wikipedia [en.wikipedia.org]
Step-by-Step Guide for a Chymotrypsin Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for performing a chymotrypsin (B1334515) inhibition assay, a critical tool in drug discovery and enzyme kinetics studies. The protocol details the necessary reagents, step-by-step experimental procedure, and data analysis methods, including the determination of IC50 values for potential inhibitors.
Principle
Chymotrypsin is a serine protease that catalyzes the hydrolysis of peptide bonds, preferentially at the C-terminal side of aromatic amino acids (tyrosine, tryptophan, and phenylalanine). This assay utilizes a chromogenic or fluorogenic substrate that, when cleaved by chymotrypsin, releases a product that can be quantified spectrophotometrically or fluorometrically. The presence of an inhibitor will decrease the rate of substrate hydrolysis, and the extent of this inhibition can be used to determine the inhibitor's potency.
A common chromogenic substrate is N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).[1][2] Chymotrypsin cleaves this substrate, releasing p-nitroaniline (pNA), which has a strong absorbance at 405-410 nm.[2]
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| α-Chymotrypsin (from bovine pancreas) | Sigma-Aldrich | C4129 | 2-8°C |
| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Sigma-Aldrich | S7388 | -20°C |
| Tris-HCl Buffer (pH 7.8) | - | - | Room Temperature |
| Calcium Chloride (CaCl2) | Sigma-Aldrich | C3881 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| Test Inhibitor Compound | - | - | Varies |
| 96-well microplate, clear, flat-bottom | - | - | - |
| Microplate reader | - | - | - |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 20 mM CaCl2, pH 7.8):
-
Dissolve Trizma base in deionized water to a final concentration of 50 mM.
-
Adjust the pH to 7.8 at 25°C using 1 M HCl.
-
Add Calcium Chloride to a final concentration of 20 mM.
-
Store at room temperature.
-
-
α-Chymotrypsin Stock Solution (1 mg/mL):
-
Dissolve α-chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL.
-
Prepare fresh daily and keep on ice.
-
-
Working Chymotrypsin Solution (1 µg/mL):
-
Dilute the chymotrypsin stock solution in the Assay Buffer to a final concentration of 1 µg/mL immediately before use.
-
-
Substrate Stock Solution (100 mM):
-
Dissolve N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO to a concentration of 100 mM.[2]
-
Store at -20°C in aliquots.
-
-
Working Substrate Solution (1 mM):
-
Dilute the substrate stock solution in Assay Buffer to a final concentration of 1 mM immediately before use.
-
-
Test Inhibitor Solutions:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations for testing.
-
Assay Procedure
-
Prepare the Microplate:
-
Add 20 µL of the appropriate test inhibitor dilution to the designated wells.
-
For the positive control (no inhibition), add 20 µL of the solvent used for the inhibitor (e.g., DMSO).
-
For the negative control (no enzyme activity), add 20 µL of Assay Buffer.
-
-
Add Enzyme:
-
Add 160 µL of the working chymotrypsin solution to all wells except the negative control wells.
-
Add 160 µL of Assay Buffer to the negative control wells.
-
-
Pre-incubation:
-
Mix the contents of the wells gently by pipetting up and down.
-
Incubate the plate at 25°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the working substrate solution to all wells. The final volume in each well will be 200 µL.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode.
-
Record the absorbance every minute for 15-30 minutes.
-
Data Presentation and Analysis
The rate of the reaction (V) is determined from the linear portion of the absorbance versus time plot (ΔA405/min).
Percentage Inhibition Calculation
The percentage of chymotrypsin inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Where:
-
V_control is the rate of reaction in the absence of the inhibitor (positive control).
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
IC50 Determination
The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%. It is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example Data for IC50 Determination
| Inhibitor Concentration (µM) | Log(Inhibitor Concentration) | Average Reaction Rate (ΔA405/min) | % Inhibition |
| 0 (Control) | - | 0.150 | 0 |
| 0.1 | -1.00 | 0.135 | 10 |
| 1 | 0.00 | 0.105 | 30 |
| 10 | 1.00 | 0.075 | 50 |
| 100 | 2.00 | 0.030 | 80 |
| 1000 | 3.00 | 0.015 | 90 |
From the curve generated using the data in Table 1, the IC50 value can be interpolated as the inhibitor concentration that corresponds to 50% inhibition.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the chymotrypsin inhibition assay.
Mechanism of Chymotrypsin Inhibition
Caption: Simplified mechanism of competitive chymotrypsin inhibition.
References
Determining the Optimal Substrate Concentration for Suc-Ala-Pro-Ala-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for determining the optimal substrate concentration of Succinyl-Alanine-Proline-Alanine-7-Amino-4-methylcoumarin (Suc-Ala-Pro-Ala-AMC). Due to a lack of specific published kinetic data for this substrate, this guide presents a generalized experimental protocol based on established enzymology principles and data from structurally similar substrates. The primary application of this compound is likely in the activity screening of chymotrypsin-like proteases. The protocols outlined herein will enable researchers to empirically determine the Michaelis-Menten constant (K_m), a key parameter for defining the optimal substrate concentration for their specific enzyme of interest.
Introduction
Fluorogenic peptide substrates are essential tools in drug discovery and biochemical research for the characterization of protease activity. This compound is a synthetic peptide that, upon cleavage by a protease, releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of this release is proportional to the enzyme's activity. Determining the optimal substrate concentration is critical for ensuring assay sensitivity, accuracy, and reproducibility, particularly in high-throughput screening (HTS) applications for identifying enzyme inhibitors.
The optimal substrate concentration for an enzymatic reaction is typically equivalent to or slightly above the Michaelis-Menten constant (K_m). At this concentration, the enzyme is saturated with the substrate, and the reaction velocity is near its maximum (V_max), providing a robust signal for detecting changes in enzyme activity. This document provides a comprehensive protocol for determining the K_m of this compound with a target protease.
Principle of the Assay
The enzymatic assay relies on the cleavage of the amide bond between the peptide and the AMC fluorophore by a protease. In its intact form, this compound is weakly fluorescent. Upon enzymatic hydrolysis, the liberated AMC fluoresces brightly when excited with ultraviolet light (typically around 360-380 nm), with an emission maximum at approximately 440-460 nm. The increase in fluorescence intensity over time is a direct measure of the enzyme's catalytic activity.
Data Presentation
As no specific kinetic data for this compound is readily available, the following tables provide a template for presenting the data that would be generated from the experimental protocols described below. For illustrative purposes, hypothetical data for a generic chymotrypsin-like protease is included.
Table 1: Materials and Reagents
| Reagent/Material | Supplier | Catalog Number | Storage |
| This compound | (Specify) | (Specify) | -20°C, desiccated, protected from light |
| Chymotrypsin (or other target protease) | (Specify) | (Specify) | -80°C |
| Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0) | (Specify) | (Specify) | 4°C |
| Dimethyl Sulfoxide (DMSO), Anhydrous | (Specify) | (Specify) | Room Temperature |
| 96-well, black, flat-bottom microplates | (Specify) | (Specify) | Room Temperature |
| Fluorescence Microplate Reader | (Specify) | (Specify) | N/A |
Table 2: Hypothetical Kinetic Data for a Chymotrypsin-like Protease with this compound
| Substrate Concentration (µM) | Initial Velocity (RFU/min) |
| 0 | 0 |
| 5 | 150 |
| 10 | 280 |
| 20 | 450 |
| 40 | 600 |
| 80 | 700 |
| 160 | 750 |
| 320 | 760 |
Table 3: Calculated Kinetic Parameters (Hypothetical)
| Parameter | Value | Unit |
| K_m | 18.5 | µM |
| V_max | 780 | RFU/min |
Experimental Protocols
This section provides a detailed methodology for determining the optimal substrate concentration of this compound by generating a substrate saturation curve and calculating the K_m.
Reagent Preparation
-
Assay Buffer: Prepare a suitable assay buffer for the protease of interest. A common starting point for chymotrypsin-like enzymes is 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Enzyme Stock Solution: Reconstitute the lyophilized enzyme in a suitable buffer (as recommended by the supplier) to a stock concentration of 1 mg/mL. Store in aliquots at -80°C.
-
Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution in assay buffer to a final concentration that provides a linear rate of fluorescence increase over a 15-30 minute period. This concentration will need to be determined empirically in preliminary experiments.
Protocol for Determining K_m and V_max
-
Prepare Substrate Dilutions: Perform a serial dilution of the 10 mM this compound stock solution in assay buffer to create a range of concentrations. A typical starting range would be from 0 to 320 µM (final concentration in the well).
-
Set up the Microplate:
-
Add 50 µL of each substrate dilution to triplicate wells of a 96-well black microplate.
-
Include a "no substrate" control (50 µL of assay buffer only) and a "no enzyme" control (50 µL of the highest substrate concentration).
-
-
Pre-incubation: Pre-warm the plate and the enzyme working solution to the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the Reaction: Add 50 µL of the enzyme working solution to all wells except the "no enzyme" control. For the "no enzyme" control, add 50 µL of assay buffer. The total reaction volume will be 100 µL.
-
Kinetic Measurement: Immediately place the microplate into a fluorescence plate reader and begin recording the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 15-30 minutes.
Data Analysis
-
Calculate Initial Velocities: For each substrate concentration, plot the relative fluorescence units (RFU) against time (minutes). The initial velocity (V_0) is the slope of the linear portion of this curve.
-
Generate Substrate Saturation Curve: Plot the initial velocities (V_0) on the y-axis against the corresponding substrate concentrations on the x-axis.
-
Determine K_m and V_max: Fit the data from the substrate saturation curve to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot):
V_0 = (V_max * [S]) / (K_m + [S])
Where:
-
V_0 is the initial velocity
-
V_max is the maximum velocity
-
[S] is the substrate concentration
-
K_m is the Michaelis-Menten constant
-
Mandatory Visualizations
Enzymatic Reaction
Caption: Enzymatic cleavage of this compound by a protease.
Experimental Workflow for K_m Determination
Caption: Workflow for determining K_m and V_max.
Michaelis-Menten Kinetics
Caption: Michaelis-Menten plot illustrating the relationship between substrate concentration and reaction velocity.
Conclusion
While specific kinetic parameters for this compound are not currently available in the public domain, the protocols and methodologies outlined in this document provide a robust framework for researchers to determine the optimal substrate concentration for their specific protease of interest. By empirically determining the K_m, researchers can ensure the reliability and sensitivity of their enzymatic assays, which is paramount for applications in basic research and drug development. It is recommended to perform the described K_m determination for each new enzyme and for any significant changes in assay conditions.
Application Notes and Protocols for Continuous Kinetic Measurement of Elastase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elastases are a class of proteases, belonging to the serine protease family, that break down elastin, a key protein in the extracellular matrix of connective tissues. Unregulated elastase activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Therefore, the accurate measurement of elastase activity is paramount for understanding disease mechanisms and for the discovery and development of therapeutic inhibitors.
This document provides detailed protocols for the continuous kinetic measurement of elastase activity using fluorogenic and chromogenic substrates. These assays offer high sensitivity and a high-throughput format suitable for enzyme characterization and inhibitor screening.
Principle of the Assay
The continuous kinetic assay for elastase activity is based on the enzymatic cleavage of a specific synthetic substrate. This substrate consists of a short peptide sequence recognized by elastase, which is conjugated to a reporter molecule—either a fluorophore or a chromophore. In its intact form, the substrate is either non-fluorescent/non-colored or exhibits quenched fluorescence. Upon cleavage by elastase, the reporter molecule is released, resulting in a measurable increase in fluorescence or absorbance. The rate of this increase is directly proportional to the elastase activity in the sample.
Data Presentation
The kinetic parameters of an enzyme are crucial for its characterization. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic efficiency is often expressed as kcat/Km. Below is a summary of kinetic constants for commonly used elastase substrates.
Table 1: Kinetic Parameters for Human Neutrophil Elastase (HNE) with Various Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Detection Method |
| MeO-Suc-(Ala)₂-Pro-Val-pNA | 15 ± 2.9 | - | 930,000 | Colorimetric |
| Ac-Nle(O-Bzl)-Met(O)₂-Oic-Abu-ACC | - | - | >1,000,000 | Fluorometric |
| N-Succinyl-Ala-Ala-Ala-p-nitroanilide | - | - | - | Colorimetric |
| N-Succinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin | - | - | - | Fluorometric |
Table 2: Kinetic Parameters for Porcine Pancreatic Elastase (PPE) with Various Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Detection Method |
| N-Succinyl-Ala-Ala-Ala-p-nitroanilide | 100 | - | 35,000 | Colorimetric[1] |
| MeO-Suc-(Ala)₂-Pro-Val-nitroxide | 25 ± 5.4 | - | 640,000 | EPR Spectroscopy[2] |
| N-methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin | 79.62 | - | - | Fluorometric[3] |
Experimental Protocols
Protocol 1: Fluorometric Assay using a Peptide-AMC Substrate
This protocol describes the measurement of elastase activity using a fluorogenic substrate such as N-succinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC).
Materials:
-
Human Neutrophil Elastase (HNE) or Porcine Pancreatic Elastase (PPE)
-
Fluorogenic substrate (e.g., Suc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: 200 mM TRIS-HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0[4]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96-well microplate[5]
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~500 nm[5]
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare the TRIS-HCl buffer as described above and store at 4°C.[4]
-
Elastase Stock Solution: Reconstitute lyophilized elastase in assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C.[4] On the day of the experiment, prepare a working solution by diluting the stock in assay buffer to the desired concentration (e.g., 0.5 nM).[4]
-
Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to create a 10 mM stock solution. Store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration. A typical starting concentration is 100 µM.
-
-
Assay Protocol:
-
Allow all reagents to warm to room temperature before use.
-
To each well of the 96-well plate, add 50 µL of the substrate working solution.
-
To initiate the reaction, add 50 µL of the elastase working solution to each well. For a negative control, add 50 µL of assay buffer instead of the enzyme solution.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Kinetic Measurement:
-
Data Analysis:
-
Plot the relative fluorescence units (RFU) against time (minutes).
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔRFU/Δt).
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.[6][7]
-
Protocol 2: Colorimetric Assay using a Peptide-pNA Substrate
This protocol outlines the measurement of elastase activity using a chromogenic substrate like N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala-Ala-Ala-pNA).
Materials:
-
Human Neutrophil Elastase (HNE) or Porcine Pancreatic Elastase (PPE)
-
Chromogenic substrate (e.g., Suc-Ala-Ala-Ala-pNA)
-
Clear, flat-bottom 96-well microplate
-
Absorbance microplate reader capable of reading at 410 nm[8][9]
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare the Tris-HCl buffer and adjust the pH to 8.3 at 25°C.[8][9]
-
Elastase Stock Solution: Prepare a 1 mg/mL stock solution of elastase in a suitable buffer (e.g., 0.05 M NaOAc, 0.1 M NaCl, pH 5.0).[8][9] Immediately before use, dilute to a working concentration of 0.1 mg/mL in the same buffer.[8][9]
-
Substrate Stock Solution: Prepare a 2.5 mM solution of the pNA substrate in the assay buffer.[9]
-
-
Assay Protocol:
-
Kinetic Measurement:
-
Data Analysis:
-
Calculate the change in absorbance per minute (ΔA₄₁₀/min) from the linear portion of the curve.
-
The specific activity can be calculated using the molar extinction coefficient of p-nitroanilide (pNA), which is 8,800 M⁻¹cm⁻¹.[9]
-
Visualizations
Caption: Experimental workflow for continuous kinetic measurement of elastase activity.
Caption: Simplified pathway of neutrophil elastase release and activity during inflammation.
References
- 1. creative-enzymes.com [creative-enzymes.com]
- 2. researchgate.net [researchgate.net]
- 3. In situ and Multi-Substrate Detection of Elastase Enzymatic Activity External to Microdialysis Sampling Probes using LC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. myassays.com [myassays.com]
- 7. Statistical analysis of the Michaelis-Menten equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
- 9. EPC Elastin Products Company > Method > PPE assay using NS945 [elastin.com]
Application Note: High-Throughput Screening of Chymotrypsin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin (B1334515), a key digestive serine protease, plays a crucial role in the hydrolysis of proteins in the small intestine. It preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine. Dysregulation of chymotrypsin and related proteases is implicated in various pathological conditions, making them attractive targets for drug discovery. This application note provides a detailed protocol for a high-throughput, fluorescence-based assay to screen for inhibitors of chymotrypsin using the fluorogenic substrate Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin (Suc-AAPF-AMC). While the user specified Suc-Ala-Pro-Ala-AMC, which is a known elastase substrate, the closely related Suc-AAPF-AMC is a well-characterized and widely used substrate for chymotrypsin, providing a robust and sensitive assay for inhibitor screening.[1][2][3][4]
Principle of the Assay
The inhibitor screening assay is based on the enzymatic cleavage of the fluorogenic substrate Suc-AAPF-AMC by chymotrypsin. The intact substrate is weakly fluorescent. Upon hydrolysis by chymotrypsin, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is liberated.[1][2][5] The resulting increase in fluorescence intensity is directly proportional to the chymotrypsin activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal. The potency of the inhibitor is determined by calculating its half-maximal inhibitory concentration (IC50).
Data Presentation
The following tables summarize the key quantitative data and recommended concentration ranges for the chymotrypsin inhibitor screening assay.
Table 1: Reagent and Stock Solution Preparation
| Reagent | Stock Concentration | Solvent | Storage Temperature |
| Chymotrypsin | 1 mg/mL | 1 mM HCl | -80°C |
| Suc-AAPF-AMC | 10 mM | DMSO | -20°C (light protected) |
| Control Inhibitor (e.g., Chymostatin) | 10 mM | DMSO | -20°C |
| Assay Buffer | 1X | Aqueous | 4°C |
| AMC Standard | 1 mM | DMSO | -20°C |
Table 2: Experimental Parameters and Concentrations
| Parameter | Recommended Value/Range | Notes |
| Final Chymotrypsin Concentration | 1 - 10 nM | Optimal concentration should be determined empirically. |
| Final Substrate Concentration | 10 - 50 µM | Should be near the Km value for sensitive inhibitor screening. |
| Final Inhibitor Concentration | Varies (e.g., 0.1 nM - 100 µM) | A wide range of concentrations is recommended for initial screening. |
| Assay Buffer Composition | 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, pH 8.0 | - |
| Excitation Wavelength | 360-380 nm | [2] |
| Emission Wavelength | 440-460 nm | [2] |
| Assay Plate Type | Black, flat-bottom 96- or 384-well plate | Minimizes background fluorescence and light scattering. |
| Incubation Temperature | 25°C or 37°C | Ensure consistent temperature throughout the experiment. |
| Kinetic Reading Duration | 15 - 30 minutes | |
| Kinetic Reading Interval | 30 - 60 seconds |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, pH 8.0):
-
Dissolve Tris base, NaCl, and CaCl2 in deionized water.
-
Adjust the pH to 8.0 with HCl.
-
Store at 4°C.
-
-
Chymotrypsin Stock Solution (1 mg/mL):
-
Reconstitute lyophilized chymotrypsin in 1 mM HCl.
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Chymotrypsin Working Solution (2X final concentration):
-
On the day of the experiment, dilute the chymotrypsin stock solution in cold Assay Buffer to the desired 2X concentration (e.g., 10 nM for a 5 nM final concentration).
-
Keep the working solution on ice.
-
-
Substrate Stock Solution (10 mM):
-
Dissolve Suc-AAPF-AMC in DMSO.
-
Aliquot and store at -20°C, protected from light.
-
-
Substrate Working Solution (2X final concentration):
-
Dilute the substrate stock solution in Assay Buffer to the desired 2X concentration (e.g., 40 µM for a 20 µM final concentration).
-
Prepare fresh and protect from light.
-
-
Inhibitor Stock and Working Solutions:
-
Prepare a 10 mM stock solution of the test compounds and control inhibitor in DMSO.
-
Create serial dilutions of the inhibitor stock solution in Assay Buffer to generate a range of concentrations for IC50 determination.
-
-
AMC Standard Curve:
-
Prepare a series of dilutions of the 1 mM AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0 - 50 µM). This is used to convert relative fluorescence units (RFU) to the concentration of the product formed.
-
Assay Protocol (96-well plate format)
-
Compound Plating:
-
Add 50 µL of the serially diluted inhibitor solutions to the appropriate wells of a black 96-well plate.
-
For positive control wells (no inhibition), add 50 µL of Assay Buffer with the same percentage of DMSO as the inhibitor wells.
-
For negative control wells (background), add 100 µL of Assay Buffer.
-
-
Enzyme Addition:
-
Add 25 µL of the 2X chymotrypsin working solution to each well, except for the negative control wells.
-
The total volume in each well should now be 75 µL.
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate for 15 minutes at the desired temperature (e.g., 25°C) to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the 2X substrate working solution to all wells. The final reaction volume is 100 µL.
-
Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.
-
Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) in kinetic mode, every 60 seconds for 15-30 minutes.[2]
-
Data Analysis
-
Determine Reaction Velocity:
-
For each well, plot the relative fluorescence units (RFU) against time (minutes).
-
The initial reaction velocity (V) is the slope of the linear portion of this curve.
-
-
Calculate Percent Inhibition:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following equation: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100 Where:
-
V_inhibitor is the reaction velocity in the presence of the inhibitor.
-
V_positive_control is the reaction velocity in the absence of the inhibitor.
-
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Mandatory Visualization
Caption: Workflow for Chymotrypsin Inhibitor Screening Assay.
References
Troubleshooting & Optimization
Technical Support Center: Correcting for Background Fluorescence in AMC Assays
Answering the user's request to create a technical support center with troubleshooting guides and FAQs on how to correct for background fluorescence in AMC assays. This response is tailored for researchers, scientists, and drug development professionals.
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying, minimizing, and correcting for background fluorescence in 7-amino-4-methylcoumarin (B1665955) (AMC) assays.
Troubleshooting Guide
High background fluorescence can significantly reduce the sensitivity and accuracy of AMC-based assays. This guide addresses the most common causes and provides practical solutions.
Issue 1: High background signal in "no-enzyme" control wells.
This indicates that the fluorescence signal is independent of enzymatic activity.
-
Possible Cause A: Substrate Instability and Spontaneous Hydrolysis The AMC-conjugated substrate may be unstable under your assay conditions (e.g., pH, temperature), leading to the spontaneous release of free AMC.[1][2][3]
-
Solution:
-
Substrate Stability Test: Incubate the substrate in the assay buffer at the experimental temperature and measure fluorescence over time. A significant increase in signal indicates instability.[1][3]
-
Fresh Substrate Preparation: Prepare the substrate solution fresh for each experiment to minimize the accumulation of free AMC.[2][3]
-
Optimize Assay Conditions: Adjust the buffer pH or temperature to improve substrate stability.[1][2]
-
-
-
Possible Cause B: Contaminated Reagents or Buffers Assay components such as buffers, solvents (e.g., DMSO), or water may contain fluorescent impurities.[1][4]
-
Possible Cause C: Autofluorescence from Test Compounds Test compounds may be intrinsically fluorescent at the excitation and emission wavelengths of AMC, leading to an artificially high signal.[1][5]
-
Solution:
-
Compound Autofluorescence Assay: Run a control experiment with the test compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence.[5][6]
-
Background Subtraction: Subtract the fluorescence signal from the compound-only control wells from the corresponding experimental wells.[5][6]
-
-
Issue 2: Apparent inhibition or activation is caused by compound interference.
Test compounds can interfere with the assay beyond their intended biological activity.
-
Possible Cause A: Fluorescence Quenching (Inner Filter Effect) The test compound absorbs light at the excitation or emission wavelength of AMC, which reduces the detected fluorescence and mimics inhibition.[5][6]
-
Possible Cause B: Compound Precipitation Precipitated or aggregated test compounds can scatter light, leading to an apparent increase in fluorescence.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in AMC assays? A1: The main contributors to high background fluorescence are the autofluorescence of test compounds, spontaneous hydrolysis of the AMC-substrate, contamination of reagents and buffers, and light scattering from precipitated compounds.[1][2] Cellular components like NADH and riboflavin (B1680620) can also contribute to autofluorescence in cell-based assays.[4][6]
Q2: What type of microplate is recommended for AMC assays? A2: It is best to use black, opaque 96-well or 384-well plates to minimize well-to-well crosstalk and background fluorescence from the plate itself.[1]
Q3: How does pH affect the fluorescence of AMC? A3: The fluorescence intensity of AMC is generally stable within a pH range of 6 to 8.[1] However, extreme pH values can alter the fluorescence and affect the stability of the substrate and the enzyme's activity.[1] It is crucial to optimize the buffer pH for maximal enzyme activity and AMC stability.[1]
Q4: How do I properly perform background subtraction? A4: The most accurate method for background correction is to subtract the signal from a "no-enzyme" control well that contains all other assay components, including the test compound.[8] This accounts for the fluorescence from the substrate, buffer, and the compound itself. The formula is: Corrected Signal = (Fluorescence of sample well) - (Fluorescence of no-enzyme control well) .
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine the intrinsic fluorescence of a test compound at the assay's wavelengths.
Methodology:
-
In a black, opaque microplate, add the assay buffer to all wells.
-
Add the test compounds to a set of wells at the final screening concentration.
-
Include wells with only the assay buffer and the vehicle (e.g., DMSO) as a control.
-
Incubate the plate under the same conditions as the primary assay (temperature and time).
-
Read the fluorescence using the same filter set as the AMC assay (typically ~350-380 nm excitation and ~440-460 nm emission).[5][9]
-
Data Analysis: The fluorescence value for each compound-containing well represents its autofluorescence. This value should be subtracted from the corresponding wells in the primary assay.[6]
Protocol 2: Performing a "No-Enzyme" Control for Background Correction
Objective: To measure the background fluorescence from all assay components in the absence of enzymatic activity.
Methodology:
-
Prepare a set of control wells on your assay plate.
-
To these wells, add the assay buffer, the AMC-substrate at the final concentration, and the test compound (if applicable). Do not add the enzyme.
-
Incubate the plate along with the experimental wells.
-
Measure the fluorescence at the end of the incubation period.
-
Data Analysis: The average fluorescence of these "no-enzyme" control wells is your background value. Subtract this value from your experimental wells to obtain the enzyme-specific signal.[8]
Data Presentation
Table 1: Example of Quantitative Data for Background Correction
| Well Condition | Reagents Present | Mean Fluorescence (RFU) |
| Experimental | Enzyme + Substrate + Compound X | 12,500 |
| No-Enzyme Control | Substrate + Compound X | 3,200 |
| Compound-Only Control | Compound X | 3,000 |
| Substrate-Only Control | Substrate | 200 |
-
Calculation of Corrected Signal:
-
Corrected Signal = (Experimental RFU) - (No-Enzyme Control RFU)
-
Corrected Signal = 12,500 - 3,200 = 9,300 RFU
-
Mandatory Visualization
Caption: A workflow for diagnosing the source of high background fluorescence.
Caption: A decision tree for identifying and mitigating test compound interference.
References
Suc-Ala-Pro-Ala-Amc solubility issues and solutions
Welcome to the technical support center for the fluorogenic substrate, Suc-Ala-Pro-Ala-Amc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding its use in experimental settings.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound, with a focus on solubility.
Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?
A1: It is expected that this compound, like many fluorogenic peptide substrates, will have poor solubility in purely aqueous solutions. This is often due to the hydrophobic nature of the peptide and the attached 7-amido-4-methylcoumarin (AMC) fluorophore. The recommended approach is to first dissolve the peptide in a small amount of an organic solvent to create a concentrated stock solution, which can then be diluted into the aqueous assay buffer.
Q2: Which organic solvents are recommended for creating a stock solution of this compound?
Q3: What is a typical concentration for a stock solution of a peptide-AMC substrate?
A3: Stock solution concentrations typically range from 1-10 mM. For a related substrate, MeOSuc-Ala-Ala-Pro-Val-AMC, a stock solution of 10 mM in DMSO is commonly used.[1][2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: I've dissolved the substrate in DMSO, but it precipitates when I add it to my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution into an aqueous buffer is a common issue. Here are several troubleshooting steps you can take:
-
Final Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is sufficient to maintain solubility, but not so high that it inhibits your enzyme of interest. A final DMSO concentration of 1-5% (v/v) is often well-tolerated by many enzymes, but this should be empirically determined for your specific enzyme.
-
Sonication: After diluting the stock solution into the buffer, gentle sonication can help to break up any small aggregates and aid in dissolution.
-
Gentle Warming: Briefly warming the solution to around 37°C may improve solubility. However, be cautious with temperature, as excessive heat can degrade the peptide.
-
pH Adjustment: The solubility of peptides can be influenced by pH. If your experimental conditions allow, you could test slight adjustments to the pH of your assay buffer.
-
Use of Surfactants: In some cases, the addition of a non-ionic surfactant, such as Triton X-100 or Tween-20, at a low concentration (e.g., 0.01%) in the assay buffer can help to prevent aggregation and improve solubility.
Q5: Could the final concentration of DMSO in my assay affect my experimental results?
A5: Yes, higher concentrations of DMSO can inhibit enzyme activity. It is crucial to determine the tolerance of your specific enzyme to DMSO by running a control experiment with varying concentrations of the solvent in the absence of your test compounds.
Quantitative Solubility Data for Structurally Similar Peptides
The following table summarizes the solubility of peptide-AMC substrates that are structurally similar to this compound. This data can be used as a guideline for selecting an appropriate solvent and starting concentration.
| Solvent | Suc-Ala-Ala-Pro-Phe-AMC[3] | MeOSuc-Ala-Ala-Pro-Val-AMC[4] | N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin |
| DMSO | ≥10 mg/mL | 16 mg/mL | - |
| Ethanol | ≥10 mg/mL | - | - |
| Methanol | - | - | 50 mg/mL |
| DMF | - | 20 mg/mL | - |
| DMF:PBS (pH 7.2) (1:1) | - | 0.5 mg/mL | - |
| Chloroform | - | - | 50 mg/mL[5][6] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution of a peptide with a molecular weight of ~550 g/mol , dissolve 5.5 mg in 1 mL of DMSO).
-
Dissolution: Vortex the solution for 1-2 minutes to ensure the peptide is fully dissolved. If necessary, gentle sonication in a water bath for 5-10 minutes can be used to aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. When stored properly, the stock solution should be stable for several months.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: A flowchart for resolving common solubility problems with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin elastase substrate 72252-90-5 [sigmaaldrich.com]
- 6. N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin elastase substrate 72252-90-5 [sigmaaldrich.com]
Preventing inner filter effect in Suc-Ala-Pro-Ala-Amc assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues related to the inner filter effect in Suc-Ala-Pro-Ala-AMC assays.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE)?
A1: The inner filter effect is a phenomenon that leads to a reduction in the measured fluorescence intensity. This occurs when substances in the sample absorb the excitation light before it reaches the fluorophore or absorb the emitted light before it reaches the detector.[1][2][3] This can result in a non-linear relationship between the concentration of the fluorescent molecule (in this case, free AMC) and the fluorescence signal, especially at higher concentrations.[1][4]
Q2: What are the different types of inner filter effects?
A2: There are two main types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): This happens when a substance in the sample absorbs the excitation light. This reduces the amount of light available to excite the fluorophore (AMC), leading to a lower fluorescence signal.[1][2][3][5]
-
Secondary Inner Filter Effect (sIFE): This occurs when a substance in the sample absorbs the light emitted by the fluorophore. This "re-absorption" prevents the emitted light from reaching the detector, again causing a reduction in the measured signal.[1][2][3][5]
Q3: What causes the inner filter effect in this compound assays?
A3: Several factors can contribute to the inner filter effect in these assays:
-
High concentrations of the substrate or product: Both the uncleaved this compound substrate and the fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), can absorb light at the excitation and emission wavelengths, especially at high concentrations.[1][4]
-
Test compounds: In drug screening applications, the compounds being tested for inhibitory activity may themselves be colored or absorb light in the UV-visible range, contributing to the inner filter effect.[1][4]
-
Sample turbidity: The presence of particulate matter in the sample can scatter light and contribute to the inner filter effect.[1]
Q4: How do I know if my assay is affected by the inner filter effect?
A4: There are a few key indicators that suggest your assay may be affected by the inner filter effect:
-
Non-linear standard curve: A standard curve of free AMC fluorescence versus concentration will deviate from linearity and start to plateau at higher concentrations.[4]
-
Decreased reaction rate at high substrate concentrations: In a kinetic assay, the reaction velocity may unexpectedly decrease at high substrate concentrations.[4][6]
-
High absorbance: If the absorbance of your sample at the excitation (around 350 nm for AMC) or emission (around 450 nm for AMC) wavelengths is above 0.1, the inner filter effect is likely to be significant.[5] Even at an absorbance of 0.06, the error can be around 8%, and at 0.1, it can be as high as 10-12%.[7][8]
Troubleshooting Guides
Issue: My AMC standard curve is not linear at high concentrations.
This is a classic sign of the inner filter effect, where the AMC molecules themselves absorb the excitation and/or emitted light.
Solutions:
-
Work within the linear range: The simplest approach is to dilute your samples to a concentration that falls within the linear portion of your standard curve.[4] However, this may not always be feasible if your signal is weak.
-
Apply a mathematical correction: You can correct for the inner filter effect by measuring the absorbance of your samples and applying a correction formula.
dot
Caption: Decision workflow for addressing a non-linear standard curve.
Issue: The enzyme reaction rate decreases at high substrate concentrations.
This can be caused by the primary inner filter effect, where the uncleaved substrate absorbs the excitation light, preventing it from reaching the liberated AMC.[4]
Solutions:
-
Lower the substrate concentration: Reduce the substrate concentration to a range where its absorbance is less than 0.1.[4]
-
Measure absorbance and apply a correction factor: Before starting the reaction, measure the absorbance of all components and use this information to apply a correction factor to your fluorescence readings.
Issue: A potential inhibitor I'm screening is colored.
Colored compounds can absorb light at the excitation and/or emission wavelengths, leading to an apparent inhibition that is actually due to the inner filter effect.
Solutions:
-
Perform a control experiment: Test the compound in the absence of the enzyme to see if it quenches the fluorescence of free AMC.
-
Apply a mathematical correction: Use the absorbance of the compound to correct the fluorescence data.
-
Use a different assay format: If the compound's absorbance is too high, consider a non-fluorescence-based assay to confirm its activity.[3]
dot
Caption: Workflow for validating hits from colored compounds.
Experimental Protocols
Protocol 1: Mathematical Correction for Inner Filter Effect
This protocol describes how to correct for the inner filter effect using absorbance measurements.[1]
Materials:
-
Fluorometer or microplate reader with fluorescence capabilities
-
Absorbance spectrophotometer or microplate reader with absorbance capabilities
-
Your AMC samples
-
Appropriate buffer/solvent
Methodology:
-
Measure Fluorescence:
-
Set the excitation wavelength for AMC (e.g., 350 nm).
-
Set the emission wavelength for AMC (e.g., 450 nm).
-
Measure the fluorescence of your samples (F_observed).
-
-
Measure Absorbance:
-
Measure the absorbance of your samples at the excitation wavelength (A_ex).
-
Measure the absorbance of your samples at the emission wavelength (A_em).
-
-
Calculate Corrected Fluorescence:
-
Use the following formula to calculate the corrected fluorescence (F_corrected): F_corrected = F_observed * 10^((A_ex + A_em) / 2)[1]
-
Quantitative Data Summary:
The following table illustrates the approximate error in fluorescence intensity at different absorbance values, emphasizing the need for correction.[5][7][8]
| Total Absorbance (A_ex + A_em) | Approximate Error in Fluorescence Intensity |
| 0.06 | ~8% |
| 0.10 | ~10-12% |
| 0.30 | ~38% |
Protocol 2: Generating a Correction Curve
This method is useful when you have a consistent source of inner filter effect in your assays.
Materials:
-
Fluorometer
-
A stable, sequestered fluorophore (e.g., fluorescent beads)[1]
-
A non-reactive, absorbing compound (chromophore) that absorbs at the excitation and/or emission wavelengths of AMC (e.g., potassium chromate)[1]
-
Your assay buffer
Methodology:
-
Prepare the Fluorophore Standard: Suspend the fluorescent beads in your assay buffer in a cuvette.
-
Measure Baseline Fluorescence: Measure the fluorescence of the bead suspension at the AMC excitation and emission wavelengths. This is your F_0 (fluorescence at zero absorbance from the added chromophore).[1]
-
Titrate with Chromophore: Add small, precise aliquots of the chromophore solution to the cuvette. After each addition, mix well and measure both the fluorescence (F_i) and the absorbance at the excitation and emission wavelengths (A_ex_i and A_em_i).[1]
-
Generate the Correction Curve:
-
Calculate the total absorbance at each step (A_total_i = A_ex_i + A_em_i).
-
Plot the ratio of the initial fluorescence to the measured fluorescence (F_0 / F_i) against the total absorbance (A_total_i). This is your correction curve.[1]
-
-
Apply the Correction:
-
For your experimental samples, measure their absorbance (A_ex_sample and A_em_sample).
-
Calculate the total absorbance (A_total_sample = A_ex_sample + A_em_sample).
-
Find the corresponding F_0 / F_i value (the correction factor) from your correction curve.
-
Multiply your observed fluorescence (F_observed_sample) by this correction factor to get the corrected fluorescence.[1]
-
dot
Caption: Experimental workflow for generating an inner filter effect correction curve.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 6. researchgate.net [researchgate.net]
- 7. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Technical Support Center: Impact of DMSO Concentration on Enzyme Kinetics
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Dimethyl Sulfoxide (B87167) (DMSO) in enzyme kinetics experiments.
Troubleshooting Guide
Q1: My enzyme shows significantly lower activity after adding my compound dissolved in DMSO. How do I determine if the DMSO or the compound is causing the inhibition?
A1: This is a common issue. It's crucial to systematically dissect the source of inhibition.
-
Run a DMSO Control: The first step is to perform a control experiment where you add the same volume of DMSO (without your compound) to the assay as is present in your experimental wells.[1][2] Compare the enzyme activity in the DMSO control to a control with no DMSO. If there's a significant drop in activity, the DMSO concentration is likely inhibitory.
-
Perform a DMSO Titration: To understand your enzyme's tolerance, measure its activity across a range of DMSO concentrations (e.g., 0.1% to 10% v/v).[2][3] This will help you determine the maximum concentration of DMSO that does not significantly affect your enzyme's function.[4]
-
Constant DMSO Concentration: Ensure the final DMSO concentration is kept constant across all wells, including controls and varying concentrations of your test compound.[1][5] This practice is essential to distinguish the inhibitory effect of your compound from that of the solvent.[5]
Q2: I am observing inconsistent or non-reproducible results, especially at higher concentrations of my test compound.
A2: This can be due to several factors related to DMSO and compound solubility.
-
Compound Precipitation: Your compound, though soluble in pure DMSO, may be precipitating when diluted into the aqueous assay buffer.[6] This is a major cause of non-reproducible results. Visually inspect your assay plate for any signs of precipitation (cloudiness).
-
DMSO's Effect on Enzyme Stability: Higher concentrations of DMSO can destabilize some proteins, leading to unfolding or aggregation and a loss of activity over the time course of the assay.[7][8] Conversely, for some enzymes, DMSO can increase stability.[8][9] It is important to characterize the specific effect on your enzyme.
-
Assay Interference: At high concentrations, some compounds form aggregates that can inhibit enzymes non-specifically.[10] DMSO concentration can influence the formation of these aggregates.
Q3: My inhibitor appears less potent (higher IC50) than expected. Could DMSO be the cause?
A3: Yes, DMSO can directly interact with the enzyme and affect inhibitor binding.
-
Competitive Inhibition by DMSO: DMSO itself can act as a weak inhibitor for some enzymes. For example, it has been shown to be a competitive inhibitor of aldose reductase with respect to L-idose and a mixed-type inhibitor with respect to HNE reduction.[5] This can make your specific inhibitor appear less potent.
-
Conformational Changes: DMSO can perturb the enzyme's conformation, creating non-productive states that may have a lower affinity for your inhibitor.[10] This is the principle behind the "DMSO-perturbing assay," which can help identify non-specific inhibitors by observing if their inhibitory activity is attenuated at higher DMSO concentrations.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is a generally "safe" concentration of DMSO for enzyme assays?
A1: There is no universally safe concentration, as enzyme tolerance to DMSO is highly variable. However, a few guidelines are widely accepted:
-
Many enzymes tolerate DMSO concentrations up to 1-2% (v/v) with minimal loss of activity.[1]
-
Concentrations below 5% are often considered to have little or no effect, and in some cases, can even enhance activity by improving substrate solubility.[4][12]
-
It is crucial to experimentally determine the DMSO tolerance for your specific enzyme and assay conditions by running a DMSO concentration gradient.[2][3]
Q2: How does DMSO actually affect the enzyme?
A2: DMSO can impact an enzyme in several ways, depending on its concentration and the specific protein:
-
Structural Perturbation: At higher concentrations, DMSO can destabilize a protein's structure by disrupting the hydrogen bonds that maintain its tertiary and quaternary structures.[7][13] This can lead to reversible inactivation or irreversible denaturation.[10][14]
-
Active Site Interaction: DMSO can directly bind to the enzyme's active site or other locations, sometimes acting as a competitive or mixed-type inhibitor.[5]
-
Altering the Solvent Environment: DMSO changes the dielectric constant of the assay buffer, which can alter the strength of hydrophobic interactions between the enzyme and its substrate or inhibitors.[15] It can also displace water molecules from the enzyme's hydration shell, which may affect catalytic activity.[16]
Q3: Can DMSO ever increase enzyme activity?
A3: Yes, in some cases, DMSO can enhance enzymatic reactions. For the SARS-CoV-2 3CLpro, increasing DMSO concentration up to 20% improved catalytic efficiency and substrate binding.[17] This was attributed to improved solubility and stability of the peptide substrate, preventing aggregation.[12][17] Low concentrations of DMSO may also subtly alter the enzyme's conformation to a more active state.
Q4: How should I prepare my stock solutions and controls when using DMSO?
A4: Proper preparation is key for reliable data.
-
Stock Solutions: Dissolve your test compounds in 100% high-purity DMSO (≥99.9%) to create a high-concentration stock solution.[2][18]
-
Serial Dilutions: Ideally, perform serial dilutions of your compound in 100% DMSO. Then, add a small, fixed volume of each dilution to the assay buffer.[1] This ensures the final DMSO concentration remains constant across all test wells.
-
Controls: Your negative control (or 0% inhibition control) should contain the same final concentration of DMSO as your experimental wells.[1][2] For example, if your compounds are added in a volume that results in a final DMSO concentration of 1%, your negative control should also contain 1% DMSO.
Q5: My compound is only soluble in high concentrations of DMSO that inhibit my enzyme. What can I do?
A5: This is a common challenge in drug discovery.
-
Alternative Solvents: You may need to test other organic solvents that are more compatible with your enzyme.
-
Change Buffer Conditions: Modifying the pH or ionic strength of the buffer can sometimes increase the solubility of compounds with ionizable groups.[6]
-
Chemical Modification: If possible, synthesizing a more soluble salt form of your compound could be an option.[6]
Quantitative Data: Impact of DMSO on Enzyme Kinetics
The effect of DMSO is highly dependent on the specific enzyme and its substrate. The following tables summarize quantitative data from various studies.
Table 1: DMSO as an Inhibitor
| Enzyme | Substrate | DMSO Inhibition Type | Ki Value | Reference |
|---|---|---|---|---|
| Aldose Reductase (human) | L-idose | Competitive | 235 ± 17 mM | [5] |
| Aldose Reductase (human) | HNE | Mixed | Ki = 266 ± 7 mM; Ki' = 378 ± 24 mM | [5] |
| Mushroom Tyrosinase | L-DOPA | Mixed | IC50 = 2.45 M |[14] |
Table 2: Effect of DMSO on Kinetic Parameters
| Enzyme | Substrate | DMSO Conc. (v/v) | Effect on KM | Effect on kcat | Effect on Catalytic Efficiency (kcat/KM) | Reference |
|---|---|---|---|---|---|---|
| α-Chymotrypsin | AAF-AMC | 0% to 10% | Slight Increase | Marked Decrease | Decrease | [16] |
| α-Chymotrypsin | AAF-AMC | 20% | Decrease (to near 0% level) | Marked Decrease | ~80% Decrease | [16] |
| SARS-CoV-2 3CLpro | - | 5% to 20% | - | - | Improved |[12][17] |
Experimental Protocols
Protocol: Determining Enzyme Tolerance to DMSO
This protocol outlines the steps to determine the maximum concentration of DMSO that can be used in an enzyme assay without significantly affecting its activity.
1. Materials:
-
Enzyme stock solution
-
Substrate stock solution
-
Assay buffer
-
High-purity DMSO (≥99.9%)
-
Microplate reader and compatible microplates
2. Procedure:
-
Prepare DMSO Dilutions: In your assay buffer, prepare a series of DMSO concentrations. A common range to test is a 2-fold serial dilution starting from 20% (v/v) down to ~0.15%. Also, prepare a "0% DMSO" control using only the assay buffer.
-
Set Up Assay Plate: To each well of a microplate, add the appropriate volume of each DMSO dilution.
-
Add Enzyme: Add the enzyme to each well to its final working concentration. The total volume in each well should be kept constant. Incubate the enzyme with the DMSO dilutions for a period representative of your planned pre-incubation step in the main experiment (e.g., 15-30 minutes at room temperature).
-
Initiate Reaction: Add the substrate to each well to initiate the enzymatic reaction.
-
Measure Activity: Immediately begin measuring the reaction rate using a microplate reader according to your specific assay's detection method (e.g., absorbance, fluorescence).
-
Data Analysis:
-
Calculate the initial reaction rate (V0) for each DMSO concentration.
-
Normalize the data by setting the rate of the 0% DMSO control to 100% activity.
-
Plot the percent activity against the DMSO concentration.
-
Determine the highest concentration of DMSO that does not cause a significant drop in enzyme activity (e.g., maintains ≥90% activity). This is your maximum tolerated DMSO concentration.[2]
-
Visualizations
Caption: Workflow for validating and running an enzyme assay with DMSO.
Caption: A logical flowchart for troubleshooting common DMSO-related issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Does 99.9% DMSO affect the activity of enzymes? - Blog [cheezhengchem.com]
- 5. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. homework.study.com [homework.study.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. How does DMSO Liquid interact with proteins? - Blog [cheezhengchem.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 17. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
Technical Support Center: Optimizing Suc-Ala-Pro-Ala-AMC Assays
Welcome to the technical support center for optimizing your Suc-Ala-Pro-Ala-Amc protease assays. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
This is a fluorogenic assay used to measure the activity of proteases, particularly those with chymotrypsin-like activity. The substrate, Succinyl-Alanine-Proline-Alanine-7-Amido-4-methylcoumarin (this compound), is a synthetic peptide linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its intact form, the substrate is not fluorescent. When a protease cleaves the amide bond between the peptide and the AMC molecule, the free AMC fluoresces, and the increase in fluorescence intensity over time is directly proportional to the enzyme's activity.
Q2: What are the typical excitation and emission wavelengths for AMC?
Free AMC has an excitation maximum between 360-380 nm and an emission maximum between 440-460 nm.[1][2] It is recommended to confirm the optimal wavelengths for your specific instrument and assay conditions.
Q3: How should I prepare and store the this compound substrate?
It is recommended to dissolve the lyophilized this compound powder in a dry organic solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM).[1][3] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1][4] When stored properly, the stock solution is stable for several months.
Q4: How do I determine the optimal concentrations of enzyme and substrate?
To determine the optimal concentrations, you should perform a matrix titration. First, titrate the enzyme concentration with a fixed, saturating concentration of the substrate to find an enzyme concentration that yields a linear increase in fluorescence over a desired time course.[5] Next, with the optimized enzyme concentration, perform a substrate titration to determine the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). For routine assays, a substrate concentration of 2-5 times the Km is often used to ensure the reaction rate is not limited by the substrate concentration.
Troubleshooting Guide
Below is a table summarizing common issues, their potential causes, and recommended solutions for your this compound assays.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate degradation due to improper storage or handling (e.g., exposure to light, repeated freeze-thaw cycles).2. Contamination of reagents or buffers with fluorescent compounds.3. Autohydrolysis of the substrate. | 1. Prepare fresh substrate aliquots from a properly stored stock solution. Protect the substrate from light at all times.2. Use high-purity reagents and water. Test individual components for background fluorescence.3. Run a no-enzyme control to measure the rate of substrate autohydrolysis. Subtract this rate from your sample measurements. |
| Low or No Signal | 1. Inactive or insufficient enzyme.2. Incorrect assay buffer pH or composition.3. Presence of inhibitors in the sample or reagents.4. Incorrect instrument settings (excitation/emission wavelengths, gain). | 1. Use a fresh aliquot of enzyme and ensure it has been stored correctly. Perform an enzyme titration to determine the optimal concentration.[5]2. Ensure the assay buffer pH is optimal for the specific protease being studied. Most serine proteases are active at a neutral to slightly basic pH.[3]3. Run a positive control with a known active enzyme to ensure the assay is working. If testing samples, consider sample purification or dilution to remove potential inhibitors.4. Verify the instrument settings are correct for AMC fluorescence detection. |
| Non-linear Reaction Rate | 1. Substrate depletion (initial substrate concentration is too low).2. Enzyme instability or product inhibition.3. Photobleaching of the fluorescent product. | 1. Increase the initial substrate concentration to be well above the Km value.2. Use a lower enzyme concentration or a shorter incubation time.3. Reduce the intensity of the excitation light or the frequency of measurements. |
| Poor Reproducibility | 1. Inaccurate pipetting, especially of small volumes.2. Temperature fluctuations during the assay.3. Incomplete mixing of reagents. | 1. Use calibrated pipettes and appropriate pipetting techniques. Prepare a master mix for reagents to be added to multiple wells.[5]2. Pre-incubate all reagents and the plate at the desired assay temperature to ensure thermal equilibrium.[3]3. Ensure thorough but gentle mixing of the reaction components in each well. |
Experimental Protocols
General Assay Protocol for Chymotrypsin-like Protease Activity
This protocol is a general guideline for a 96-well plate format and should be optimized for your specific enzyme and experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl.[3] Warm to the desired assay temperature before use.
-
Enzyme Stock Solution: Reconstitute the lyophilized enzyme in a suitable buffer as recommended by the supplier. Aliquot and store at -80°C.[3]
-
Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution to the desired final concentration in cold assay buffer. Keep on ice.
-
Substrate Stock Solution: 10 mM this compound in DMSO.[3] Store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the substrate stock solution to the desired final concentration in the assay buffer. Prepare this solution fresh and protect it from light.
2. Assay Procedure:
-
Add 50 µL of assay buffer to each well of a black, flat-bottom 96-well plate.
-
Add 25 µL of the enzyme working solution to the "sample" wells.
-
For "no-enzyme control" wells, add 25 µL of assay buffer instead of the enzyme working solution.
-
If screening for inhibitors, add the test compounds at this stage and pre-incubate with the enzyme for a specified time (e.g., 10-15 minutes) at the assay temperature.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the components to reach thermal equilibrium.[3]
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds) for 15-30 minutes, using excitation and emission wavelengths appropriate for AMC.[1]
3. Data Analysis:
-
For each well, plot the relative fluorescence units (RFU) against time (in minutes).
-
Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the rate of the no-enzyme control from the rates of the sample wells to correct for background fluorescence and substrate autohydrolysis.
-
Enzyme activity can be expressed as the change in RFU per minute. To convert this to molar concentrations, a standard curve with known concentrations of free AMC should be generated under the same assay conditions.
Quantitative Data Summary
The following tables summarize key quantitative parameters for a typical chymotrypsin-like protease assay using a this compound substrate. Note that these values are illustrative and should be experimentally determined for your specific conditions.
Table 1: Typical Assay Parameters
| Parameter | Recommended Value/Range |
| Enzyme Concentration | 10-100 nM |
| Substrate Concentration | 10-100 µM[3] |
| Incubation Temperature | 25-37°C |
| Incubation Time | 15-60 minutes |
| Assay Buffer pH | 7.0-8.5 |
| Excitation Wavelength | 360-380 nm[1][2] |
| Emission Wavelength | 440-460 nm[1][2] |
Table 2: Michaelis-Menten Kinetic Parameters (Example)
| Enzyme | Substrate | Km (µM) | Vmax (RFU/min) |
| Chymotrypsin | This compound | 50 - 200 | To be determined |
| Neutrophil Elastase | Suc-Ala-Ala-Pro-Val-AMC | 140 - 362[1] | To be determined |
Visualizations
Caption: A flowchart of the experimental workflow for a typical this compound protease assay.
Caption: A decision tree for troubleshooting low signal issues in this compound assays.
References
Technical Support Center: Handling Autofluorescence of Test Compounds
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address autofluorescence originating from test compounds in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is compound autofluorescence and why is it a problem?
A: Compound autofluorescence is the inherent tendency of a test compound to emit light upon excitation, independent of the assay's specific fluorescent reporters.[1][2] This phenomenon is a significant source of interference in fluorescence-based assays because it can mask the true signal from the intended fluorophore.[3] Many small molecules in screening libraries contain features like conjugated aromatic systems, which are also found in fluorophores, making them inherently fluorescent.[2][4] This interference can lead to artificially high signals, false positives, reduced assay sensitivity, and a poor signal-to-noise ratio.[3][5]
Q2: How can I determine if my test compound is causing autofluorescence?
A: The most direct method is to run a "compound-only" control.[1][6] This involves preparing a sample containing your test compound at the relevant concentrations in the assay buffer, but without any of the assay's specific fluorescent dyes or reporters.[1][5] Measure the fluorescence of this control using the same excitation and emission wavelengths (filter sets) and exposure times as your main experiment.[1] A concentration-dependent increase in fluorescence that is absent in the vehicle-only control (e.g., DMSO) confirms that your compound is autofluorescent under the assay conditions.[1]
Q3: What are the primary strategies to mitigate interference from an autofluorescent compound?
A: There are several effective strategies to address compound autofluorescence, which can be broadly categorized as:
-
Spectral Separation: Choosing fluorescent reporters that operate in a spectral region where the compound's autofluorescence is minimal.[1][7]
-
Computational Correction: Measuring the compound's fluorescence independently and subtracting this background signal from the total signal in the experimental wells.[1][5]
-
Time-Resolved Fluorescence (TRF): Utilizing fluorophores with long fluorescence lifetimes to allow the short-lived compound autofluorescence to decay before signal measurement.[8][9]
-
Spectral Unmixing: Employing software algorithms to computationally separate the emission spectrum of your specific probe from the autofluorescence spectrum of the compound.[10][11][12]
Q4: When should I choose spectral separation over other methods?
A: Spectral separation is often the most straightforward and effective initial approach. It is particularly useful when the autofluorescence of the compound is confined to a specific part of the spectrum, such as the common blue-green range.[3][13] Shifting to far-red or near-infrared fluorophores is a common tactic, as fewer library compounds tend to fluoresce at these longer wavelengths.[7][14][15] This method avoids complex data manipulation but requires selecting appropriate dyes and having the necessary hardware (e.g., light sources, filters, detectors) for red-shifted detection.
Q5: How does Time-Resolved Fluorescence (TR-FRET) help eliminate compound autofluorescence?
A: Time-Resolved Fluorescence (TRF) and TR-FRET assays use specific lanthanide-based fluorophores (e.g., Europium, Terbium) that have exceptionally long fluorescence lifetimes (microseconds to milliseconds).[8][9][16] In contrast, the autofluorescence from most organic compounds and biological materials has a very short lifetime (nanoseconds).[16] The instrument introduces a time delay (typically 50-150 microseconds) between the excitation pulse and the start of emission detection.[4][9] This delay allows the short-lived background fluorescence from the test compound to completely decay, ensuring that only the long-lived signal from the specific lanthanide probe is measured, thereby dramatically increasing the signal-to-noise ratio.[4][16]
Q6: What is spectral unmixing and how is it applied?
A: Spectral unmixing is a computational technique used to separate the individual signals from multiple fluorophores that have overlapping emission spectra.[10][11] This method can also be used to distinguish the specific signal of a fluorescent probe from the broad emission spectrum of autofluorescence.[11][17] To perform spectral unmixing, the emission spectrum of each individual component (the specific fluorophore and the autofluorescent compound) must be determined first.[12] These "reference spectra" are then used by the software's algorithm to calculate the contribution of each component to the total fluorescence measured in the experimental sample, effectively isolating or removing the autofluorescence signal.[12][17]
Troubleshooting Guides
If you suspect your test compound is autofluorescent, follow this systematic workflow to diagnose and resolve the issue.
Step 1: Confirm and Characterize Compound Autofluorescence
-
Action: Run a compound-only control plate. Prepare serial dilutions of your test compound in the assay buffer. Include a vehicle-only control.
-
Procedure: Read the plate using the exact same instrument settings (excitation/emission wavelengths, gain, exposure time) as your main assay.[1]
-
Expected Outcome: A dose-dependent increase in fluorescence intensity confirms autofluorescence. This step also helps determine the concentration at which the interference becomes problematic.
Step 2: Choose a Mitigation Strategy
-
Based on the results from Step 1 and your available resources, select an appropriate mitigation strategy. The diagram below provides a decision-making framework.
Data Presentation
The table below summarizes common sources of autofluorescence and suggests corresponding spectral shifts to mitigate interference. Endogenous cellular components often contribute to background in the blue-green range.
| Autofluorescence Source | Typical Excitation (nm) | Typical Emission (nm) | Recommended Fluorophore Class | Example Fluorophores |
| Test Compounds | Highly Variable | Highly Variable | Far-Red / Near-Infrared (NIR) | Alexa Fluor 647, Cy5, DyLight 650 |
| Phenol Red | ~430 | ~560 | Far-Red / Near-Infrared (NIR) | Alexa Fluor 750, Cy7 |
| Fetal Bovine Serum (FBS) | 350-450 | 450-550 | Red / Far-Red | PE-Cy5, APC, Alexa Fluor 647 |
| NADH / NAD(P)H | ~340 | ~460 | Green / Yellow / Red | FITC, Rhodamine, Alexa Fluor 594 |
| Riboflavins / FAD | ~450 | ~530 | Red / Far-Red | Texas Red, Alexa Fluor 633, Cy5 |
| Collagen / Elastin | 350-450 | 400-550 | Red / Far-Red | Alexa Fluor 594, Alexa Fluor 647 |
Detailed Experimental Protocols
Protocol 1: Confirming and Quantifying Compound Autofluorescence
This protocol verifies if a test compound is fluorescent at the specific wavelengths used in an assay.
-
Materials:
-
Black, clear-bottom microplate suitable for your plate reader.[1]
-
Test compound stock solution.
-
Vehicle (e.g., DMSO).
-
Assay buffer (e.g., PBS, HBSS).
-
-
Procedure:
-
Create a serial dilution of the test compound in assay buffer directly in the microplate. The concentration range should cover and exceed the final concentrations used in your primary assay.
-
Include wells with assay buffer only (Blank) and wells with the highest concentration of the vehicle used in the assay (Vehicle Control).[1]
-
Prepare at least three replicate wells for each condition.
-
Incubate the plate under the same conditions (temperature, time) as your primary assay.[5]
-
Measure the fluorescence on a plate reader using the identical excitation/emission wavelengths, bandwidths, and gain/sensitivity settings as your primary assay.[1][5]
-
-
Analysis:
-
Subtract the average fluorescence of the "Blank" wells from all other wells.
-
Compare the signal from the compound-containing wells to the "Vehicle Control" wells.
-
A dose-dependent increase in signal significantly above the vehicle control confirms autofluorescence.
-
Protocol 2: Computational Background Subtraction
This protocol describes how to correct for compound autofluorescence by subtracting its signal from the experimental data. This is only effective if the compound's fluorescence is stable and not overwhelmingly high.
-
Prerequisite: You must have determined the compound's autofluorescence profile using Protocol 1.
-
Procedure:
-
Run your primary experimental plate with cells, reagents, and the autofluorescent compound.
-
On the same plate or a parallel plate run under identical conditions, include control wells containing the same concentrations of your test compound in assay buffer, but without the assay's specific fluorophore (e.g., no fluorescent antibody or substrate).[5]
-
Measure the fluorescence of both the experimental plate and the control plate/wells.
-
-
Analysis:
-
For each concentration of the test compound, calculate the average fluorescence intensity from the "compound-only" control wells. This is your background value.
-
For each experimental well, subtract the corresponding background value from the measured fluorescence intensity.[1][5]
-
Perform all subsequent data analysis on these background-corrected values.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Time-resolved fluorescence | Abcam [abcam.com]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 15. researchgate.net [researchgate.net]
- 16. bmglabtech.com [bmglabtech.com]
- 17. agilent.com [agilent.com]
Technical Support Center: Optimizing Assay Performance Through pH and Buffer Composition
For researchers, scientists, and drug development professionals, achieving robust and reproducible assay results is fundamental. An often underestimated, yet critical, factor influencing assay performance is the pH and composition of the buffer system. This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), quantitative data, and detailed protocols to address common issues related to pH and buffer composition in a variety of experimental assays.
Troubleshooting Common Assay Problems
This section addresses specific issues you might encounter during your experiments and provides potential causes and solutions related to your buffer system.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Suboptimal pH: The buffer's pH may be outside the optimal range for enzyme activity or antibody-antigen binding.[1] | Verify the pH of your buffer at the experimental temperature. The optimal pH for many biological reactions is between 6.0 and 8.0.[2] Perform a pH optimization experiment by testing a range of pH values. |
| Incorrect Ionic Strength: The salt concentration (ionic strength) may be too high or too low, disrupting electrostatic interactions necessary for binding or catalysis.[3] | Optimize the salt concentration in your buffer. A typical starting point is 150 mM NaCl, but this may need to be adjusted. | |
| Buffer Component Interference: A component of your buffer may be inhibiting the reaction (e.g., phosphate (B84403) inhibiting some enzymes, or sodium azide (B81097) inhibiting HRP). | Ensure your buffer components are compatible with all assay reagents. Prepare fresh buffers to avoid contamination. | |
| High Background | Inadequate Blocking: The blocking agent in the buffer may be insufficient or ineffective at preventing non-specific binding to the assay plate or other surfaces.[4][5] | Increase the concentration of the blocking agent (e.g., BSA or casein) or try a different blocking agent. Adding a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer can also help.[4] |
| Contaminated Reagents: Buffers can become contaminated with microorganisms or other substances that contribute to a high background signal.[6] | Prepare fresh buffers using high-purity water and reagents. Filter-sterilize buffers if necessary and store them properly. | |
| Non-Specific Antibody Binding: The detection antibody may be binding non-specifically. | Optimize the concentration of your detection antibody. Ensure the blocking buffer is effective and does not cross-react with the antibodies. | |
| Poor Reproducibility | Inconsistent Buffer Preparation: Minor variations in buffer preparation between experiments can lead to significant differences in results. | Use a standardized protocol for buffer preparation, ensuring accurate weighing of components and precise pH adjustment. |
| Buffer Degradation: The buffer may degrade over time, especially if not stored correctly. | Check the expiration dates of buffer components and store prepared buffers at the recommended temperature. | |
| Temperature Effects on pH: The pKa of some buffers (e.g., Tris) is highly sensitive to temperature changes, leading to shifts in pH.[7] | Choose a buffer with a low pKa sensitivity to temperature if your assay involves temperature fluctuations. Always adjust the pH of your buffer at the temperature at which the assay will be performed. |
Frequently Asked Questions (FAQs)
Q1: Why is buffer selection so critical for assay performance?
A1: Buffers are essential for maintaining a stable pH, which is crucial for the structure and function of biomolecules like enzymes and antibodies. Deviations from the optimal pH can lead to reduced activity, loss of binding affinity, or protein denaturation. Beyond pH control, the buffer's components also determine the ionic strength, which can influence molecular interactions and overall assay sensitivity and specificity.
Q2: What are the key components of an assay buffer and their functions?
A2: A typical assay buffer includes:
-
Buffering Agent: A weak acid or base (e.g., Tris, HEPES, Phosphate) that resists changes in pH.[2]
-
Salts: To control the ionic strength of the solution (e.g., NaCl, KCl).
-
Detergents/Surfactants: To reduce non-specific binding and improve reagent mixing (e.g., Tween-20, Triton X-100).[8]
-
Blocking Agents: To prevent non-specific binding of proteins to surfaces (e.g., Bovine Serum Albumin (BSA), casein).[9]
-
Stabilizing Agents/Additives: To enhance the stability and activity of biomolecules (e.g., glycerol, EDTA).
Q3: Can the buffer itself interfere with the assay?
A3: Yes, certain buffer components can negatively impact an assay. For example, phosphate buffers can inhibit certain enzymes and may precipitate with divalent cations like Ca²⁺. Tris buffers contain a primary amine that can react with other molecules and their pH is very sensitive to temperature changes.[7] It is crucial to choose a buffer system that is inert to your specific assay components.
Q4: How do I choose the right buffer for my experiment?
A4: Consider the following factors:
-
Optimal pH Range: Select a buffer with a pKa value close to your desired experimental pH.
-
Compatibility: Ensure the buffer does not interact with your biomolecules of interest or other assay components.
-
Temperature Sensitivity: If your experiment involves temperature changes, choose a buffer with a low change in pKa per degree Celsius (ΔpKa/°C).
-
Ionic Strength Requirements: Consider the impact of the buffer's ionic strength on your assay.
Quantitative Data on Buffer Effects
The following tables summarize quantitative data on how pH and buffer composition can affect assay performance.
Table 1: Effect of pH on Lactase Enzyme Activity
This table shows the effect of different pH levels on the rate of lactose (B1674315) hydrolysis by the enzyme lactase. The activity is indicated by the concentration of glucose produced.
| pH | Average Glucose (mg/dL) | Reaction Rate (mg/dL/min) |
| 2.0 | 15.6 | 1.56 |
| 4.0 | 23.0 | 2.30 |
| 6.0 | 16.2 | 1.62 |
| 7.0 (Control) | 7.1 | 0.71 |
| 8.0 | 0.0 | 0.00 |
| 10.0 | 0.0 | 0.00 |
Data adapted from a study on lactase activity. The results indicate an optimal pH for this particular lactase is in the acidic range, with a significant drop in activity at neutral and alkaline pH.[10][11]
Table 2: Effect of Ionic Strength (NaCl Concentration) on Protein-Ligand Binding Affinity (Kd)
This table illustrates how varying the concentration of NaCl in the buffer can alter the dissociation constant (Kd) for different protein-ligand interactions. A lower Kd value indicates a higher binding affinity.
| Protein-Ligand System | NaCl Concentration (mM) | Dissociation Constant (Kd) in µM |
| Trypsin/PABA | 50 | 4.32 ± 0.31 |
| 100 | 4.12 ± 0.42 | |
| 250 | ~6.18 | |
| 500 | ~8.24 | |
| CA2/RRLIF | 100 | ~24.0 |
| 250 | 17.45 ± 0.98 |
Data adapted from a study on the effects of ionic strength on protein-ligand binding.[3] For the Trypsin/PABA system, increasing ionic strength decreases binding affinity, while for the CA2/RRLIF system, it appears to increase affinity.
Table 3: Comparison of Protein Thermal Stability in Different Buffers
This table compares the melting temperature (Tm) of a model protein in different buffer systems. A higher Tm indicates greater thermal stability.
| Buffer System | Protein Melting Temperature (Tm) in °C |
| HEPES | Less stable than phosphate buffer |
| Tris | Less stable than phosphate buffer |
| Sodium Phosphate | Most Stable |
This data highlights that the optimal buffer for protein stability is protein-dependent.[12]
Table 4: Effect of NaCl Concentration on DNA Melting Temperature (Tm)
This table shows the impact of salt concentration on the thermal stability of a Peptide Nucleic Acid (PNA)/DNA duplex.
| NaCl Concentration (mM) | Tm of naked PNA/DNA duplex (°C) | Tm of bP6-PNA/DNA duplex (°C) |
| 10 | 66.5 | 67.5 |
| 50 | 70.0 | 71.0 |
| 100 | 72.0 | 73.0 |
| 250 | 74.5 | 75.5 |
| 500 | 76.0 | 77.0 |
Data adapted from a study on PNA/DNA duplex stability, demonstrating that increasing ionic strength generally stabilizes nucleic acid duplexes.[13][14][15]
Experimental Protocols
Protocol 1: Detailed Method for Buffer pH Optimization
This protocol provides a systematic approach to determine the optimal pH for your assay.
-
Prepare a Series of Buffers:
-
Choose a suitable buffer with a pKa near the expected optimal pH range.
-
Prepare a series of buffers with varying pH values in 0.5 pH unit increments (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).
-
Ensure all other buffer components (salt concentration, additives) are kept constant across the series.
-
Adjust the pH of each buffer at the temperature at which the assay will be conducted.
-
-
Set Up Parallel Assays:
-
For each pH value, set up triplicate wells for your assay, including positive and negative controls.
-
Ensure all other assay parameters (reagent concentrations, incubation times) are kept constant.
-
-
Measure the Assay Signal:
-
After the final incubation step, measure the assay signal (e.g., absorbance, fluorescence, luminescence) for each well.
-
-
Analyze the Data:
-
Calculate the average signal for each pH value.
-
Calculate the signal-to-background ratio for each pH.
-
Plot the signal intensity or signal-to-background ratio against the pH to determine the optimal pH for your assay.
-
Protocol 2: Optimizing Blocking Buffer for ELISA
This protocol outlines a method for selecting the most effective blocking buffer to minimize background signal in an ELISA.
-
Prepare Different Blocking Buffers:
-
Prepare several different blocking buffers to test. Common options include:
-
1-3% BSA in PBS or TBS
-
1-5% non-fat dry milk in PBS or TBS
-
Commercial protein-based or protein-free blocking buffers.
-
-
Consider including a non-ionic detergent (e.g., 0.05% Tween-20) in some of your test buffers.
-
-
Coat and Block the ELISA Plate:
-
Coat a 96-well ELISA plate with your capture antibody or antigen as per your standard protocol.
-
Wash the plate.
-
Add the different blocking buffers to separate sets of wells. Include a "no blocking" control.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Perform the ELISA:
-
Proceed with the remaining steps of your ELISA protocol (sample/standard incubation, detection antibody, enzyme conjugate, and substrate).
-
-
Evaluate the Results:
-
Measure the absorbance in all wells.
-
Compare the signal in the negative control wells (wells with no analyte) for each blocking buffer. The blocking buffer that provides the lowest background signal without significantly reducing the positive signal is the optimal choice.
-
Visualizations
Caption: A troubleshooting flowchart for common assay problems.
Caption: A decision-making diagram for selecting an appropriate assay buffer.
References
- 1. benchchem.com [benchchem.com]
- 2. TRIS,phosphate,HEPES...... which one is the best for your experiments? [yacooscience.com]
- 3. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arp1.com [arp1.com]
- 5. maxanim.com [maxanim.com]
- 6. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 7. The advantages and disadvantages and application comparison of Tris-HCl and HEPES buffer - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 8. bosterbio.com [bosterbio.com]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. csef.usc.edu [csef.usc.edu]
- 11. ANOVA Graph - Effect of PH On Enzyme Lactase | PDF [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Salt Concentration Effects on Equilibrium Melting Curves from DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AMC-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the photobleaching of released 7-amino-4-methylcoumarin (B1665955) (AMC) during fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for my AMC-based assay?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, AMC, upon exposure to light.[1][2] This leads to a loss of fluorescence signal over time. In quantitative assays, such as enzyme activity measurements, photobleaching can lead to an underestimation of the true signal, resulting in inaccurate and unreliable data.[1]
Q2: What are the primary causes of AMC photobleaching?
A2: The primary causes of photobleaching are prolonged exposure to high-intensity excitation light and the presence of reactive oxygen species (ROS).[3] The energy from the excitation light can induce chemical modifications in the AMC molecule, rendering it non-fluorescent.[2] This process is often exacerbated by the interaction of the excited fluorophore with molecular oxygen, which can lead to the generation of damaging ROS.[3][4]
Q3: How can I tell if the signal decrease in my assay is due to photobleaching or another issue?
A3: To determine if signal loss is due to photobleaching, you can perform a simple control experiment. Incubate a sample containing free AMC (the product of your enzymatic reaction) in the assay buffer and expose it to the same illumination conditions used for your experiment, but without the enzyme or substrate. If the fluorescence intensity decreases over time, photobleaching is likely occurring.[5] If the signal is stable, the issue might be related to enzyme inactivity, substrate degradation, or compound interference.[6]
Q4: Are there more photostable alternatives to AMC for blue fluorescence?
A4: Yes, several alternatives to AMC exist, some of which offer greater photostability. While AMC is widely used, it is known to have relatively low photostability compared to some modern dyes.[7][8] Alexa Fluor 350 is a more photostable alternative, although it can still exhibit photobleaching under continuous illumination.[7] The choice of an alternative will depend on the specific requirements of your experiment, including the desired brightness and the duration of imaging.[7]
Troubleshooting Guide: Minimizing AMC Photobleaching
This guide provides specific troubleshooting steps to address common issues related to AMC photobleaching.
| Problem | Possible Cause | Recommended Solution |
| Rapid signal loss during continuous measurement | High-intensity excitation light | Reduce the illumination intensity to the lowest level that provides an adequate signal-to-noise ratio.[3] This can be achieved by using neutral density filters or adjusting the light source power settings.[3][9] |
| Prolonged exposure time | Minimize the duration of light exposure.[3][10] For kinetic assays, use the shortest possible read time at each interval. For endpoint assays, take a single reading at the optimal time point.[6] | |
| High background fluorescence and signal instability | Autohydrolysis of AMC-conjugated substrate | Prepare the substrate solution fresh before each experiment.[6] You can test for autohydrolysis by incubating the substrate in the assay buffer without the enzyme and monitoring for an increase in fluorescence.[6] |
| Presence of reactive oxygen species (ROS) | Add an antifade reagent to your assay buffer.[3] Common antifade agents include Trolox, n-propyl gallate (NPG), and commercial formulations like VECTASHIELD® or ProLong™ Gold.[3][11] These reagents work by scavenging ROS. | |
| Inconsistent results between wells or plates | Environmental factors | Ensure consistent experimental conditions. Protect samples from ambient light before and during the assay by using black microplates and keeping them covered.[5][6] Maintain a constant temperature, as temperature fluctuations can affect both enzyme activity and photobleaching rates.[12] |
| Oxygen levels | For live-cell imaging or assays with purified components where oxygen can be controlled, minimizing oxygen levels can reduce photobleaching.[3][13] This can be achieved by using oxygen-scavenging systems.[11] |
Experimental Protocols
Protocol 1: Quantifying AMC Photobleaching Rate
This protocol describes a method to measure the rate of AMC photobleaching under your specific experimental conditions.
Materials:
-
7-amino-4-methylcoumarin (AMC) standard
-
Assay buffer
-
Fluorescence microplate reader or fluorescence microscope
-
Black, clear-bottom microplates
Procedure:
-
Prepare AMC Standard: Prepare a solution of free AMC in your assay buffer at a concentration that yields a strong fluorescence signal, similar to what you would expect at the end of your enzymatic reaction.
-
Sample Preparation: Aliquot the AMC solution into multiple wells of a black microplate. Include wells with assay buffer only as a blank control.
-
Instrument Setup: Set your fluorescence reader or microscope to the appropriate excitation and emission wavelengths for AMC (typically around 340-380 nm for excitation and 440-460 nm for emission).[6][14]
-
Kinetic Measurement: Program the instrument to take continuous fluorescence readings from a single well over an extended period (e.g., every 30 seconds for 30 minutes). Use the same illumination settings as your actual experiment.
-
Data Analysis:
-
Subtract the average background fluorescence from your measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity against time. This will generate a photobleaching decay curve.
-
Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence to decrease to 50% of its initial value.[7]
-
Protocol 2: Evaluating the Efficacy of Antifade Reagents
This protocol allows you to compare the effectiveness of different antifade reagents in protecting AMC from photobleaching.
Materials:
-
AMC standard
-
Assay buffer
-
A selection of antifade reagents (e.g., Trolox, n-propyl gallate)
-
Fluorescence microplate reader or microscope
-
Black microplates
Procedure:
-
Prepare Reagent Solutions: Prepare your assay buffer containing different antifade reagents at their recommended working concentrations. Include a control buffer with no antifade reagent.
-
Prepare AMC Samples: Add free AMC to each of the prepared buffer solutions to the same final concentration.
-
Aliquot Samples: Dispense the different AMC/antifade solutions into separate wells of a black microplate.
-
Measure Photobleaching: For each condition, measure the photobleaching rate as described in Protocol 1.
-
Compare Results: Plot the photobleaching decay curves for each condition on the same graph. The antifade reagent that results in the slowest decay of fluorescence is the most effective under your experimental conditions.
Visualizations
Caption: Workflow for minimizing AMC photobleaching in an enzyme assay.
Caption: Troubleshooting logic for addressing AMC photobleaching.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 11. biocompare.com [biocompare.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FluoroFinder [app.fluorofinder.com]
Validation & Comparative
A Comparative Guide to Chymotrypsin Substrates: Suc-Ala-Pro-Ala-AMC and Alternatives
For researchers, scientists, and drug development professionals seeking to quantify chymotrypsin (B1334515) activity, the choice of substrate is a critical determinant of assay sensitivity, specificity, and overall performance. This guide provides a detailed comparison of the fluorogenic substrate Suc-Ala-Pro-Ala-AMC with other commonly employed chymotrypsin substrates, supported by experimental data and protocols.
At the forefront of fluorogenic chymotrypsin substrates is Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanyl-7-amido-4-methylcoumarin (Suc-AAP-Phe-AMC), a compound structurally analogous to this compound. Due to the high degree of similarity, its kinetic parameters offer a valuable proxy for understanding the performance of this compound.
Performance Comparison of Chymotrypsin Substrates
The efficiency of an enzyme substrate is best understood through its kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
For a comprehensive comparison, the kinetic parameters of other widely used chromogenic and fluorogenic substrates are presented in the table below.
| Substrate | Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Suc-Ala-Ala-Pro-Phe-AMC | Fluorogenic | 15 | 1.5 | 100,000 |
| N-Succinyl-Ala-Ala-Pro-Phe-pNA | Chromogenic | Data not readily available | Data not readily available | Reported as a substrate with high kcat and low Km[1] |
| N-Benzoyl-L-Tyrosine p-nitroanilide (BTPNA) | Chromogenic | Variable, dependent on conditions[2][3] | Variable, dependent on conditions[2][3] | Data not readily available |
| Glutaryl-L-Phe-pNA | Chromogenic | Variable, dependent on conditions[4][5] | Variable, dependent on conditions[4][5] | Data not readily available |
Note: The kinetic constants for some substrates can vary significantly based on experimental conditions such as pH, temperature, and buffer composition.
Experimental Protocols
Accurate and reproducible measurement of chymotrypsin activity is contingent on a well-defined experimental protocol. Below are detailed methodologies for assays using both fluorogenic and chromogenic substrates.
Fluorogenic Assay Protocol for AMC-based Substrates
This protocol is suitable for substrates like this compound and Suc-Ala-Ala-Pro-Phe-AMC.
Materials:
-
Chymotrypsin enzyme
-
Fluorogenic substrate (e.g., this compound) stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Dilute the chymotrypsin enzyme and substrate to the desired concentrations in Assay Buffer.
-
Reaction Setup: To each well of the microplate, add the diluted enzyme solution.
-
Initiate Reaction: Add the diluted substrate solution to each well to start the reaction.
-
Measurement: Immediately place the microplate in a fluorometer pre-set to the appropriate excitation and emission wavelengths (for AMC, typically Ex/Em = 360-380/440-460 nm).[6]
-
Data Acquisition: Record the fluorescence intensity at regular intervals over a set period. The rate of increase in fluorescence is proportional to the chymotrypsin activity.
Chromogenic Assay Protocol for pNA-based Substrates
This protocol is suitable for substrates like N-Succinyl-Ala-Ala-Pro-Phe-pNA, BTPNA, and Glutaryl-L-Phe-pNA.
Materials:
-
Chymotrypsin enzyme
-
Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA) stock solution (in a suitable solvent like DMSO)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare Reagents: Dilute the chymotrypsin enzyme and substrate to the desired concentrations in Assay Buffer.
-
Reaction Setup: To each well of the microplate, add the diluted enzyme solution.
-
Initiate Reaction: Add the diluted substrate solution to each well to initiate the reaction.
-
Measurement: Place the microplate in a spectrophotometer and measure the absorbance at the appropriate wavelength for the released p-nitroaniline (typically 405-410 nm).
-
Data Acquisition: Record the absorbance at regular intervals. The rate of increase in absorbance is proportional to the chymotrypsin activity.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chymotrypsin-catalyzed hydrolysis of m-, p-, and o-nitroanilides of N-benzoyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of dodecyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of alkyltrimethylammonium bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Validating a Novel Protease Inhibitor: A Comparative Guide Using Suc-Ala-Pro-Ala-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a new protease inhibitor utilizing the fluorogenic substrate Succinyl-Alanine-Proline-Alanine-7-amido-4-methylcoumarin (Suc-Ala-Pro-Ala-AMC). We offer a comparative analysis against established inhibitors, supported by detailed experimental protocols and data presentation, to facilitate a robust evaluation of your novel compound.
Introduction to the Substrate and Target Proteases
The synthetic peptide substrate this compound is designed for the sensitive detection of serine protease activity. Based on its amino acid sequence, with alanine (B10760859) at the P1 position (the residue immediately preceding the cleavage site), this substrate is likely cleaved by proteases that prefer small, neutral amino acids. This positions it as an ideal tool for assaying chymotrypsin-like or, more specifically, elastase-like serine proteases. Upon enzymatic cleavage, the highly fluorescent 7-amido-4-methylcoumarin (AMC) moiety is released, providing a direct and continuous measure of enzyme activity.
This guide will focus on the validation of a new inhibitor against human neutrophil elastase (HNE), a well-characterized serine protease implicated in a variety of inflammatory diseases, making it a significant therapeutic target.
Comparative Efficacy of Protease Inhibitors
A critical step in validating a new protease inhibitor is to benchmark its potency against known compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized elastase inhibitors. These values serve as a reference for contextualizing the performance of a new inhibitor.
| Inhibitor | Target Protease | IC50 (nM) | Class |
| New Inhibitor (Example) | Human Neutrophil Elastase | TBD | TBD |
| Sivelestat | Human Neutrophil Elastase | 44 | Competitive |
| GW-311616 | Human Neutrophil Elastase | 22 | Selective |
| AE-3763 | Human Neutrophil Elastase | 29 | Peptide-based |
| BAY-85-8501 | Human Neutrophil Elastase | 0.065 | Reversible |
| Neutrophil elastase inhibitor 4 | Human Neutrophil Elastase | 42.30 | Competitive |
Note: IC50 values can vary depending on experimental conditions such as substrate concentration, enzyme concentration, and buffer composition.
Experimental Protocols
Robust and reproducible experimental design is paramount for the accurate validation of a new protease inhibitor. Below are detailed protocols for determining the IC50 value and the mode of inhibition.
I. Determination of IC50 Value
Objective: To determine the concentration of the new inhibitor required to reduce the enzymatic activity of human neutrophil elastase by 50%.
Materials:
-
Human Neutrophil Elastase (HNE)
-
This compound substrate
-
New Protease Inhibitor
-
Reference Inhibitor (e.g., Sivelestat)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% (v/v) Triton X-100, pH 7.5)
-
DMSO (for dissolving inhibitor and substrate)
-
Black 96-well microplate
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HNE in assay buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the new inhibitor and the reference inhibitor in DMSO.
-
Create a serial dilution of the inhibitors in assay buffer to achieve a range of concentrations for testing.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (at various concentrations) or DMSO for control wells.
-
HNE solution.
-
-
Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[1]
-
II. Determination of Mode of Inhibition (e.g., Competitive, Non-competitive, Uncompetitive)
Objective: To understand the mechanism by which the new inhibitor interacts with the enzyme and substrate.
Procedure:
-
Perform the HNE activity assay as described above, but with varying concentrations of both the inhibitor and the substrate (this compound).
-
Generate Lineweaver-Burk plots (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the plots to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mandatory Visualizations
To clearly illustrate the experimental processes and underlying biological pathways, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for the protease inhibition assay.
Caption: Enzyme-substrate interaction and inhibition.
References
Unveiling the Specificity of Protease Substrates: A Comparative Analysis of Suc-Ala-Pro-Ala-Amc Cross-Reactivity
The specificity of a protease for its substrate is a critical factor in understanding its biological function and in the development of targeted therapeutics. Fluorogenic substrates like those in the AMC series are invaluable tools for this purpose. Upon cleavage by a protease, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released, providing a direct measure of enzyme activity.
Comparative Analysis of Protease Activity on Suc-Ala-Ala-Pro-Phe-AMC
Suc-Ala-Ala-Pro-Phe-AMC is primarily recognized and cleaved by chymotrypsin (B1334515) and chymotrypsin-like proteases.[1][2] However, studies have indicated that it can also be hydrolyzed by other proteases, highlighting the importance of understanding its cross-reactivity profile. The following table summarizes the known activity of various proteases on this substrate.
| Protease Family | Specific Protease | Activity on Suc-Ala-Ala-Pro-Phe-AMC |
| Serine Protease | Chymotrypsin | High |
| Serine Protease | Human Pancreatic Elastase | Moderate |
| Serine Protease | Cathepsin G | Moderate |
| Cysteine Protease | Carboxypeptidase Y | Low |
| Other | Peptidyl Prolyl Isomerase | Low |
Table 1: Cross-reactivity of Suc-Ala-Ala-Pro-Phe-AMC with various proteases. This table provides a qualitative comparison of the enzymatic activity of different proteases on the chymotrypsin substrate Suc-Ala-Ala-Pro-Phe-AMC.
It is important to note that the peptide sequence of the substrate plays a crucial role in determining its specificity. For instance, the similar substrate Suc-Ala-Ala-Pro-Val-AMC is highly specific for neutrophil elastase and shows minimal hydrolysis by other serine proteases like trypsin and cathepsin G.[3]
Experimental Protocol for Assessing Protease Activity
To quantitatively assess the activity of a given protease on Suc-Ala-Ala-Pro-Phe-AMC, a continuous fluorometric assay is typically employed.
Materials:
-
Suc-Ala-Ala-Pro-Phe-AMC stock solution (e.g., 10 mM in DMSO)
-
Protease of interest (e.g., Chymotrypsin, Elastase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of the protease in the assay buffer.
-
Add a fixed volume of the protease dilution to the wells of the 96-well plate.
-
Initiate the reaction by adding the Suc-Ala-Ala-Pro-Phe-AMC substrate to a final concentration typically in the low micromolar range.
-
Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence over time at 37°C.
-
The initial rate of the reaction (V₀) is determined from the linear portion of the fluorescence versus time plot.
-
Kinetic parameters such as Kₘ and k꜀ₐₜ can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Mechanism of Action and Cross-Reactivity
The mechanism of action for the cleavage of Suc-Ala-Ala-Pro-Phe-AMC involves the specific recognition of the peptide sequence by the active site of the protease. Chymotrypsin, for example, has a preference for cleaving peptide bonds C-terminal to large hydrophobic amino acids like Phenylalanine.
The potential for cross-reactivity arises when the active sites of other proteases can accommodate and cleave the same peptide sequence, albeit often with lower efficiency. The degree of cross-reactivity is dependent on the structural similarity of the active sites and the specific amino acid sequence of the substrate.
References
A Comparative Analysis of the Fluorogenic Substrate Suc-Ala-Pro-Ala-AMC for Protease Activity Assays
For researchers, scientists, and drug development professionals, the precise quantification of protease activity is essential for understanding disease mechanisms and for the discovery of novel therapeutics. The fluorogenic substrate Succinyl-Alanine-Proline-Alanine-7-Amido-4-methylcoumarin (Suc-Ala-Pro-Ala-AMC) serves as a valuable tool for assessing the activity of specific proteases. This guide provides a comparative analysis of this substrate with alternative substrates, supported by available kinetic data, detailed experimental protocols, and relevant signaling pathway information.
Quantitative Data on Enzyme Kinetics
A study involving a cotton cellulose (B213188) nanocrystal conjugate of succinyl-Ala-Pro-Ala-AMC reported a catalytic efficiency (kcat/KM) of 33,500 M⁻¹s⁻¹ for human neutrophil elastase (HNE)[1]. This indicates that the Ala-Pro-Ala sequence is recognized and cleaved by HNE. For comparison, kinetic parameters for a similar, widely used elastase substrate, MeOSuc-Ala-Ala-Pro-Val-AMC, are presented below.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Human Neutrophil Elastase | MeOSuc-Ala-Ala-Pro-Val-AMC | 15 | 14.0 | 930,000 |
| Porcine Pancreatic Elastase | MeOSuc-Ala-Ala-Pro-Val-AMC | 25 | 16.0 | 640,000 |
| Human Neutrophil Elastase | CNC-(O-C(O)Gly-NHC(O))succinyl-Ala-Pro-Ala-AMC | Not Reported | Not Reported | 33,500[1] |
Table 1: Comparison of Kinetic Parameters for AMC-based Fluorogenic Substrates with Elastases. Data for MeOSuc-Ala-Ala-Pro-Val-AMC is from a technical guide by Benchchem[2].
The data suggests that while the Ala-Pro-Ala sequence is cleaved by neutrophil elastase, the presence of a valine residue at the P1 position, as in Suc-Ala-Ala-Pro-Val-AMC, may lead to a higher catalytic efficiency.
Experimental Protocols
The determination of Km and Vmax for a given protease with this compound can be performed using a continuous fluorometric assay. The following is a generalized protocol for such an experiment.
Objective: To determine the Michaelis-Menten constants (Km and Vmax) for the hydrolysis of this compound by a specific protease (e.g., human neutrophil elastase).
Materials:
-
This compound
-
Human Neutrophil Elastase (HNE), lyophilized
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO.
-
Enzyme Stock Solution: Reconstitute lyophilized HNE in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5, with 150 mM NaCl) to a known concentration.
-
Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1x to 10x the expected Km).
-
Enzyme Working Solution: Dilute the enzyme stock solution in the assay buffer to a final concentration that provides a linear rate of fluorescence increase over the desired time course (e.g., 10-50 nM).
-
-
Assay Setup:
-
Add the enzyme working solution to each well of the 96-well plate.
-
To initiate the reaction, add the substrate working solutions to the respective wells.
-
The final reaction volume should be consistent across all wells (e.g., 200 µL).
-
-
Data Acquisition:
-
Immediately place the microplate in the fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).
-
Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 15-30 minutes.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Mandatory Visualizations
References
A Comparative Guide to the Reproducibility and Robustness of the Suc-Ala-Ala-Pro-AMC Fluorogenic Assay Platform
This guide provides a detailed comparison of the performance, reproducibility, and robustness of fluorogenic assays utilizing succinyl-alanyl-alanyl-proline-based peptide substrates coupled to 7-amino-4-methylcoumarin (B1665955) (AMC). These assays are widely employed for the quantitative measurement of chymotrypsin-like serine protease activity, which plays a crucial role in various physiological and pathological processes. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in the selection and implementation of these assays.
The core of this assay is the enzymatic cleavage of a specific peptide sequence, leading to the release of the fluorescent AMC moiety. The rate of this release is directly proportional to the enzyme's activity. A common substrate for chymotrypsin (B1334515) is Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-7-amido-4-methylcoumarin (Suc-Ala-Ala-Pro-Phe-AMC).[1][2] While the specific sequence "Suc-Ala-Pro-Ala-AMC" is less common, the principles of the assay remain the same across different peptide sequences designed to target specific proteases. For instance, a closely related substrate, Suc-Ala-Ala-Pro-Val-AMC, is a highly specific and sensitive tool for measuring the activity of human neutrophil elastase (HNE).[3][4]
Principle of the Assay
The fundamental mechanism of this fluorogenic assay is based on the enzymatic hydrolysis of the amide bond between the peptide and the AMC fluorophore. In its conjugated form, the AMC molecule is weakly fluorescent. Upon cleavage by the target protease, the highly fluorescent AMC is liberated, resulting in a measurable increase in fluorescence intensity.[3][4] This allows for the continuous kinetic monitoring of enzyme activity.
Caption: Enzymatic cleavage of the Suc-Ala-Ala-Pro-X-AMC substrate.
Comparative Performance Data
The reproducibility and robustness of an assay are critical for its utility, particularly in high-throughput screening (HTS) applications. Key performance metrics include the Z'-factor, which assesses the statistical effect size and is a measure of assay quality. An assay with a Z'-factor greater than or equal to 0.5 is considered robust and suitable for HTS.[3]
Table 1: Performance Metrics for a Representative HNE Assay using Suc-Ala-Ala-Pro-Val-AMC
| Parameter | Formula | Acceptance Criteria | Typical Value | Source |
| Z'-Factor | 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] | Z' ≥ 0.5 | ≥ 0.5 | [3] |
-
σpos : Standard deviation of the positive control (maximum enzyme activity)
-
σneg : Standard deviation of the negative control (inhibited enzyme activity)
-
μpos : Mean of the positive control
-
μneg : Mean of the negative control
Table 2: Kinetic Parameters for Common Serine Protease Substrates
| Enzyme | Substrate | Km Value | Excitation (nm) | Emission (nm) | Source |
| Human Neutrophil Elastase | Suc-Ala-Ala-Pro-Val-AMC | 140 µM - 362 µM | 355-380 | 440-460 | [3] |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | Not specified | 360-380 | 440-460 | [2] |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of the assay. Below is a generalized protocol for a chymotrypsin-like serine protease assay in a 96-well plate format, adapted from protocols for similar substrates.[3][4]
Reagent Preparation
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% (v/v) Triton X-100, pH 7.5. Store at 4°C and warm to room temperature before use.[3]
-
Enzyme Stock Solution: Reconstitute the lyophilized enzyme (e.g., Human Neutrophil Elastase) in deionized water to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[3]
-
Enzyme Working Solution: Dilute the enzyme stock solution in Assay Buffer to a 2X final concentration (e.g., 20 nM for a 10 nM final concentration). Prepare fresh and keep on ice.[3]
-
Substrate Stock Solution: Dissolve the Suc-Ala-Ala-Pro-X-AMC substrate in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light.[3][4]
-
Substrate Working Solution: Dilute the Substrate Stock Solution in Assay Buffer to a 2X final concentration (e.g., 200 µM for a 100 µM final concentration). Prepare fresh and protect from light.[3]
Assay Procedure
The following workflow is typical for screening potential inhibitors.
References
A Head-to-Head Battle of Protease Substrates: Suc-Ala-Pro-Ala-AMC vs. Colorimetric Alternatives
For researchers in proteomics, drug discovery, and diagnostics, the choice of protease substrate is a critical decision that dictates the sensitivity, convenience, and reliability of an assay. This guide provides a comprehensive comparison of the fluorogenic substrate Succinyl-Ala-Ala-Pro-Ala-7-amido-4-methylcoumarin (Suc-Ala-Pro-Ala-AMC) and traditional colorimetric protease substrates, offering a deep dive into their mechanisms, performance metrics, and experimental protocols.
At the heart of many protease assays lies the principle of a detectable signal generated upon substrate cleavage. Fluorogenic substrates, like this compound, and colorimetric substrates achieve this through fundamentally different mechanisms, each with its own set of advantages and disadvantages.
Mechanism of Action: A Tale of Two Signals
This compound , a fluorogenic substrate, is intrinsically non-fluorescent. The peptide sequence (Ala-Ala-Pro-Ala) is recognized and cleaved by specific proteases, such as chymotrypsin (B1334515). This cleavage event liberates the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group, resulting in a quantifiable increase in fluorescence intensity. The rate of this increase is directly proportional to the protease activity.
In contrast, colorimetric protease substrates typically employ a chromophore that undergoes a change in absorbance upon enzymatic cleavage. A widely used class of colorimetric substrates are peptides conjugated to p-nitroaniline (pNA). When the peptide bond is hydrolyzed by a protease, the colorless substrate releases the yellow-colored p-nitroaniline, which can be measured spectrophotometrically at around 405-410 nm. Another common colorimetric method involves the use of large protein substrates like casein. After enzymatic digestion, the protein fragments are treated with a reagent, such as Folin & Ciocalteu's reagent, to produce a colored product.
Performance Showdown: Sensitivity, Kinetics, and Detection Limits
The primary advantage of fluorogenic substrates like this compound lies in their superior sensitivity. Fluorescence-based assays are generally more sensitive than colorimetric assays, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes.[1] This enhanced sensitivity is a key factor in high-throughput screening and in studies where the target protease is present at low levels.
To illustrate this, let's compare the kinetic parameters and detection limits of a fluorogenic and a colorimetric substrate for the well-characterized protease, chymotrypsin. For this comparison, we will use Suc-Ala-Ala-Pro-Phe-AMC (a close analog of the topic substrate) and Suc-Ala-Ala-Pro-Phe-pNA, which share the same peptide recognition sequence.
| Parameter | Suc-Ala-Ala-Pro-Phe-AMC (Fluorogenic) | Suc-Ala-Ala-Pro-Phe-pNA (Colorimetric) | Reference |
| Enzyme | α-Chymotrypsin | Chymotrypsin | N/A |
| Michaelis Constant (Km) | 15 µM | 60 µM | [2][3] |
| Catalytic Rate Constant (kcat) | 1.5 s⁻¹ | Not readily available | [2] |
| Limit of Detection (LOD) | As low as 0.01 mU | 0.15 ± 0.01 nM (spectrophotometric method) | [4][5] |
Note: The LOD for the colorimetric substrate is for a general spectrophotometric method for chymotrypsin and not specifically for Suc-Ala-Ala-Pro-Phe-pNA.
The lower Km value for the fluorogenic substrate suggests a higher affinity of chymotrypsin for this substrate compared to its colorimetric counterpart. This can translate to reaching maximal velocity at lower substrate concentrations, which can be advantageous in terms of cost and potential substrate inhibition effects.
The limit of detection data, although not a direct comparison of the two specific substrates, highlights the general trend of fluorometric assays being significantly more sensitive than colorimetric ones. Fluorometric assays can often detect enzyme activity in the picomolar to femtomolar range, whereas colorimetric assays are typically in the nanomolar to micromolar range.[6]
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed methodologies for conducting a chymotrypsin activity assay using both a fluorogenic (this compound) and a colorimetric (Suc-Ala-Ala-Pro-Phe-pNA) substrate.
Chymotrypsin Activity Assay using this compound (Fluorogenic)
Materials:
-
Purified chymotrypsin
-
Suc-Ala-Ala-Pro-Phe-AMC (or this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO) and store it at -20°C, protected from light.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (typically at or near the Km value).
-
Prepare serial dilutions of chymotrypsin in Assay Buffer.
-
Add 50 µL of the chymotrypsin dilutions to the wells of the 96-well plate. Include a "no enzyme" control with 50 µL of Assay Buffer for background fluorescence measurement.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
Calculate the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot after subtracting the background fluorescence.
Chymotrypsin Activity Assay using Suc-Ala-Ala-Pro-Phe-pNA (Colorimetric)
Materials:
-
Purified chymotrypsin
-
Suc-Ala-Ala-Pro-Phe-pNA
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 9.0)[7]
-
96-well clear microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare a stock solution of the colorimetric substrate (e.g., 50 mg/mL in DMSO).[7]
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration.[7]
-
Prepare serial dilutions of chymotrypsin in Assay Buffer.
-
Add 100 µL of the chymotrypsin dilutions to the wells of the 96-well plate. Include a "no enzyme" control with 100 µL of Assay Buffer.
-
Initiate the reaction by adding 100 µL of the substrate working solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at 405-410 nm at regular intervals (e.g., every 5 minutes for 30-60 minutes) or as an endpoint reading after a fixed incubation time.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot after subtracting the blank absorbance. The concentration of p-nitroaniline released can be calculated using its molar extinction coefficient (ε ≈ 8,800 M⁻¹cm⁻¹).[8]
Visualizing the Process: Workflows and Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the enzymatic cleavage mechanisms and a general experimental workflow for protease assays.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and colorimetric protease substrates hinges on the specific requirements of the experiment.
This compound and other fluorogenic substrates are the preferred choice for:
-
High-sensitivity applications
-
High-throughput screening (HTS)
-
Assays with low enzyme concentrations or small sample volumes
-
Kinetic studies requiring continuous monitoring
Colorimetric substrates, such as those based on pNA or casein, are suitable for:
-
Routine assays where high sensitivity is not paramount
-
Laboratories with limited access to fluorescence plate readers
-
Endpoint assays
-
Applications where cost is a major consideration
References
- 1. benchchem.com [benchchem.com]
- 2. Suc-AAPF-AMC peptide [novoprolabs.com]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Detection of Chymotrypsin by Optical and Acoustic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fao.org [fao.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Confirming Inhibitor Potency: A Guide to Orthogonal Assay Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the accurate determination of an inhibitor's potency is paramount. While primary assays provide initial insights, they are susceptible to artifacts and may not fully recapitulate the complex cellular environment. Therefore, employing orthogonal assays—distinct methods that rely on different physical and biological principles—is a critical step to rigorously validate an inhibitor's activity, ensuring data robustness and confidence in decision-making for lead optimization.
This guide provides a comparative overview of key orthogonal assays for confirming inhibitor potency, complete with experimental data, detailed protocols, and visual representations of relevant signaling pathways and workflows. By cross-referencing results from biochemical, biophysical, and cell-based methods, researchers can build a comprehensive evidence portfolio for their candidate inhibitors.
Data Presentation: Comparative Inhibitor Potency (IC50)
The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of kinase inhibitors across various orthogonal assay formats. These values highlight the potential for discrepancies between assay types and underscore the importance of a multi-faceted validation approach.[1][2]
Table 1: Comparison of Biochemical and Cellular IC50 Values for EGFR Inhibitors
| Compound | Biochemical IC50 (nM) (Enzyme Assay) | Cellular IC50 (nM) (Cell Viability Assay) | Fold Difference (Cellular/Biochemical) |
| Gefitinib | 5.2 | 180 | ~35 |
| Erlotinib | 2.0 | 150 | 75 |
| Lapatinib | 9.8 | 250 | ~25.5 |
| Osimertinib | 1.0 (L858R/T790M) | 10 (H1975 cells) | 10 |
Data synthesized from multiple sources. Cellular IC50 values can vary significantly based on the cell line and its genetic background.
Table 2: Comparison of Potency for BTK Inhibitors Across Different Assays
| Compound | Biochemical IC50 (nM) (BTK Enzyme) | Cellular IC50 (nM) (Phospho-BTK Assay) | Cell Viability IC50 (nM) (TMD8 cells) |
| Ibrutinib | 0.5 | 8 | 10 |
| Acalabrutinib | 5 | 30 | 45 |
| Zanubrutinib | 1 | 5 | 8 |
This table presents a representative comparison and values can differ based on specific experimental conditions.
Mandatory Visualizations
Diagrams created with Graphviz are provided below to illustrate key signaling pathways and experimental workflows, adhering to specified design constraints.
Experimental Protocols
Detailed methodologies for key orthogonal assays are provided below. These protocols serve as a starting point and may require optimization based on the specific inhibitor, target, and cell line used.
Biochemical Kinase Assay (Radiometric Filter Binding)
This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a compound.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution (at or near the Km for the kinase)
-
[γ-33P]ATP
-
Test inhibitor stock solution (in DMSO)
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted inhibitor or DMSO (vehicle control).
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and [γ-33P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-33P]ATP will pass through.
-
Washing: Wash the filter plate multiple times to remove unbound radiolabel.
-
Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Cultured cells expressing the target protein
-
Cell culture medium and supplements
-
Test inhibitor stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot, ELISA)
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with varying concentrations of the test inhibitor or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting: After treatment, wash the cells with PBS and harvest them.
-
Heat Challenge: Resuspend the cells in PBS and aliquot into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-7 minutes) using a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using a suitable method like Western blotting or ELISA.
-
Data Analysis: For each inhibitor concentration, plot the amount of soluble target protein as a function of temperature to generate a melting curve. The shift in the melting temperature (Tm) indicates target stabilization by the inhibitor. Alternatively, at a fixed temperature, plot the amount of soluble protein against the inhibitor concentration to determine the EC50 for target engagement.
In-Cell Western™ Assay for Target Phosphorylation
This assay quantifies the phosphorylation of a target protein within fixed and permeabilized cells, providing a measure of the inhibitor's effect on a specific signaling event in a cellular context.
Materials:
-
Cultured cells in a 96-well or 384-well plate
-
Cell culture medium and supplements
-
Test inhibitor stock solution (in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody specific for the phosphorylated target protein
-
Fluorescently labeled secondary antibody
-
Nuclear stain for normalization (optional)
-
Fluorescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of inhibitor concentrations or vehicle control for the desired time.
-
Fixation: Remove the treatment media and fix the cells with the fixation solution for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization buffer to allow antibody entry.
-
Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the phospho-specific primary antibody diluted in blocking buffer, typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and then incubate with the fluorescently labeled secondary antibody (and nuclear stain, if using) for 1-2 hours at room temperature, protected from light.
-
Imaging: Wash the cells and acquire fluorescent images using an appropriate imaging system.
-
Data Analysis: Quantify the fluorescence intensity of the phosphorylated target for each well. Normalize this signal to cell number (e.g., using the nuclear stain intensity). Plot the normalized signal against the inhibitor concentration to determine the IC50 value for the inhibition of target phosphorylation.
References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Chymotrypsin Activity Measurements
For Researchers, Scientists, and Drug Development Professionals
Comparison of Experimental Protocols
The measurement of chymotrypsin (B1334515) activity is highly dependent on the specific assay conditions and reagents employed. The following table summarizes and compares the key experimental parameters from various published protocols and commercial assay kits. This comparison highlights the critical factors that can contribute to inter-laboratory variability.
| Parameter | Method 1: Spectrophotometric (BTEE Substrate) | Method 2: Spectrophotometric (BTpNA Substrate) | Method 3: Fluorometric (Synthetic Substrate) |
| Principle | Continuous spectrophotometric rate determination based on the hydrolysis of N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).[1][2] | Colorimetric determination of p-nitroaniline released from N-α-Benzoyl-L-Tyrosine p-Nitroanilide (BTpNA). | Kinetic measurement of the fluorescence released from a synthetic fluorogenic substrate.[3][4] |
| Substrate | N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)[1][2] | N-α-Benzoyl-L-Tyrosine p-Nitroanilide (BTpNA) | Synthetic fluorogenic substrate (e.g., coupled to Coumarin or 2-aminoacridone)[3][4][5] |
| Detection Wavelength | 256 nm (increase in absorbance)[1][2] | 405 - 410 nm (increase in absorbance) | Excitation: ~380 nm, Emission: ~460 nm[3] |
| Assay Buffer | 80 mM Tris-HCl, pH 7.8[1][2] | Tris buffer, pH 8.0-8.3 | Chymotrypsin Assay Buffer (proprietary, typically pH ~8.0)[3] |
| Reaction Temperature | 25°C[1][2] | 25°C or 37°C | 25°C[3][4] |
| Key Reagents | BTEE, Tris-HCl, Calcium Chloride, Methanol[1] | BTpNA, Tris-HCl, Calcium Chloride, DMSO or DMF | Fluorogenic substrate, Assay Buffer, Activator, Inhibitor, Standard[3][4] |
| Unit Definition | One unit hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 at 25°C.[1] | Not uniformly defined; often expressed relative to a standard or as change in absorbance per unit time. | One unit generates 1.0 µmol of fluorophore per minute at pH ~8.0 at 25°C. |
| Advantages | Well-established, classical method. | Good sensitivity. | High sensitivity, suitable for low-activity samples and high-throughput screening.[4] |
| Disadvantages | Lower sensitivity compared to fluorometric assays; potential for interference from compounds absorbing at 256 nm. | Substrate solubility can be an issue; requires an organic solvent. | Proprietary nature of some kit components; potential for fluorescence quenching or interference. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited. These protocols provide a basis for standardizing procedures within and between laboratories.
Spectrophotometric Assay using BTEE Substrate
This procedure is a continuous spectrophotometric rate determination based on the hydrolysis of N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).[1][2]
1. Reagent Preparation:
-
Buffer: 80 mM Tris-HCl buffer, pH 7.8, containing 100 mM Calcium Chloride.
-
Substrate Solution: 1.18 mM BTEE in a solution of 63.4% methanol (B129727) in ultrapure water.
-
Enzyme Diluent: 1 mM HCl.
-
Enzyme Solution: Prepare a solution of chymotrypsin in cold 1 mM HCl to the desired concentration (e.g., 10-30 µg/mL).
2. Assay Procedure:
-
Set a spectrophotometer to 256 nm and equilibrate to 25°C.[1][2]
-
In a quartz cuvette, mix 1.5 mL of the Tris-HCl buffer and 1.4 mL of the BTEE substrate solution.
-
Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 0.1 mL of the enzyme solution and mix by inversion.
-
Record the increase in absorbance at 256 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance (ΔA₂₅₆/min) from the initial linear portion of the curve.
3. Calculation of Activity:
-
The activity in units/mg is calculated using the molar extinction coefficient of BTEE (964 M⁻¹cm⁻¹).[1]
-
One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25°C.[6][1]
Fluorometric Assay using a Synthetic Substrate
This kinetic assay measures the fluorescence of a reporter molecule released by chymotrypsin activity. The following is a general protocol based on commercially available kits.[3][4]
1. Reagent Preparation:
-
Chymotrypsin Assay Buffer: Thaw to room temperature before use.
-
Chymotrypsin Substrate: Thaw and keep on ice, protected from light.
-
Chymotrypsin Activator (for zymogen activation): Reconstitute as per manufacturer's instructions.
-
Fluorometric Standard (e.g., Coumarin): Prepare a standard curve by diluting the stock solution in the assay buffer.
2. Sample Preparation:
-
Homogenize tissue or cells in ice-cold Chymotrypsin Assay Buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
3. Assay Procedure:
-
Add samples, positive controls, and a reagent background control to a 96-well plate.
-
For samples with potentially high non-specific protease activity, prepare parallel wells with a chymotrypsin-specific inhibitor.
-
Prepare a reaction mix containing the assay buffer and the fluorogenic substrate.
-
Add the reaction mix to all wells to start the reaction.
-
Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[3][4] Record readings every 30-60 seconds for 30-60 minutes at 25°C.
4. Calculation of Activity:
-
Determine the rate of change in fluorescence (ΔRFU/min).
-
Subtract the background reading from the sample readings.
-
Use the standard curve to convert the ΔRFU/min to pmol/min of released fluorophore.
-
Enzyme activity is typically expressed in units/mL or units/mg of protein, where one unit is the amount of enzyme that generates 1.0 µmol of the fluorophore per minute.[4]
Visualizations
Enzymatic Reaction of Chymotrypsin
The following diagram illustrates the basic enzymatic reaction of chymotrypsin with a substrate, resulting in the cleavage of a peptide bond.
Generalized Experimental Workflow for Chymotrypsin Activity Assay
This workflow outlines the key steps involved in a typical chymotrypsin activity measurement, from sample preparation to data analysis.
Discussion on Inter-Laboratory Variability
The lack of standardized reporting and the wide variety of available assay protocols are significant contributors to inter-laboratory variation in chymotrypsin activity measurements. Key sources of discrepancy include:
-
Substrate Choice: Different substrates (e.g., BTEE, BTpNA, fluorogenic peptides) have different kinetic properties (Km and kcat), leading to different measured activities.
-
Assay Conditions: Variations in pH, temperature, and buffer composition (including the presence of ions like Ca²⁺) can significantly impact enzyme stability and activity.
-
Enzyme Purity and Source: The purity and specific activity of the chymotrypsin standard and the enzyme in the sample can vary between suppliers and preparations.
-
Data Analysis: The method used to determine the initial reaction rate and the definition of an "activity unit" can differ, making direct comparisons of final values challenging.
To improve inter-laboratory comparability, it is recommended that researchers fully document and report all assay parameters, including the source and lot numbers of critical reagents. The use of a common, well-characterized reference standard for chymotrypsin would also be a significant step towards harmonization of results.
References
- 1. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. rsc.org [rsc.org]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
A Comparative Guide to Fluorogenic Protease Substrates: Benchmarking Against Suc-Ala-Pro-Ala-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the traditional fluorogenic substrate, Succinyl-Alanine-Alanine-Proline-Alanine-7-Amino-4-methylcoumarin (Suc-Ala-Pro-Ala-AMC), with newer alternatives. The information presented herein, including experimental data and detailed protocols, is intended to assist in the selection of the most suitable substrate for your research needs.
Introduction to Fluorogenic Protease Substrates
Fluorogenic substrates are essential tools for studying the activity of proteases, enzymes that play crucial roles in a vast array of physiological and pathological processes. These substrates are comprised of a peptide sequence specifically recognized by a protease, which is chemically linked to a fluorophore. In the intact substrate, the fluorescence of the fluorophore is quenched. Upon enzymatic cleavage of the peptide bond, the fluorophore is liberated, leading to a quantifiable increase in fluorescence intensity that is directly proportional to the protease's activity.
This compound is a widely utilized fluorogenic substrate for assaying chymotrypsin-like serine proteases. These enzymes preferentially cleave peptide bonds C-terminal to large hydrophobic amino acid residues. The peptide sequence Ala-Ala-Pro-Ala is designed to be a target for these enzymes, and upon cleavage, it releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group.
Performance Comparison of Fluorogenic Substrates
The selection of a fluorogenic substrate is a critical determinant of the sensitivity, specificity, and overall reliability of a protease assay. Key performance indicators for enzyme substrates include the Michaelis constant (Km), the catalytic rate constant (kcat), and the catalytic efficiency (kcat/Km). A lower Km value signifies a higher affinity of the enzyme for the substrate, while a higher kcat indicates a faster turnover rate. The kcat/Km ratio is the most important parameter for comparing the overall efficiency of an enzyme for different substrates.
Table 1: Comparative Kinetic Data of Fluorogenic Substrates for Chymotrypsin (B1334515)
| Substrate Sequence | Fluorophore | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Key Features |
| Suc-Ala-Ala-Pro-Phe-AMC | AMC | 15[1] | 1.5[1] | 1.0 x 105 | Traditional, widely used chymotrypsin substrate. |
| Suc-Leu-Leu-Val-Tyr-AMC | AMC | 50 | 65 | 1.3 x 106 | Sensitive substrate for 20S proteasome and other chymotrypsin-like proteases.[2][3][4] |
| Peptide-ACC | ACC | Comparable to AMC substrates[5] | Comparable to AMC substrates[5] | Comparable to AMC substrates[5] | ~3-fold higher quantum yield than AMC, leading to increased assay sensitivity.[5][6] |
| Peptide-NBD | NBD | Varies | Varies | Varies | Less susceptible to assay interference and can replace FRET-based substrates.[7] |
Note: Kinetic parameters are highly dependent on the specific enzyme, assay conditions (e.g., pH, temperature, buffer composition), and the data source. The values presented here are for comparative purposes.
Novel Fluorogenic Substrates: A Leap Forward in Protease Research
Recent advancements in chemical biology have led to the development of new classes of fluorogenic substrates with improved photophysical and biochemical properties.
7-Amino-4-carbamoylmethylcoumarin (ACC)-Based Substrates
ACC-based substrates represent a significant improvement over their AMC counterparts. The primary advantage of ACC is its approximately three-fold higher fluorescence quantum yield compared to AMC.[5][6] This enhanced brightness translates directly into greater assay sensitivity, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes, which is particularly beneficial in high-throughput screening applications. Importantly, the kinetic parameters (Km and kcat) of ACC-conjugated peptides are comparable to those of their AMC-conjugated counterparts, indicating that the fluorophore does not significantly alter enzyme-substrate recognition.[5]
7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Based Substrates
NBD-based fluorogenic substrates offer a distinct set of advantages, most notably their reduced susceptibility to common assay interferences such as autofluorescence from biological samples.[7] Furthermore, NBD-amides can be designed to act as "turn-on" probes, where the fluorescence is negligible until cleaved by the target protease. This property can lead to a higher signal-to-background ratio and improved assay performance.
Experimental Protocols
The following are detailed methodologies for key experiments involving the comparison of fluorogenic protease substrates.
Protocol 1: Determination of Kinetic Parameters (Km and kcat)
This protocol outlines the steps to determine and compare the Km and kcat for a given protease using different fluorogenic substrates.
Materials:
-
Purified chymotrypsin or other target protease
-
This compound (or analogue like Suc-AAPF-AMC)
-
New fluorogenic substrates (e.g., Peptide-ACC, Peptide-NBD)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solutions
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation:
-
Prepare 10 mM stock solutions of each fluorogenic substrate in DMSO.
-
Perform serial dilutions of each substrate stock solution in Assay Buffer to create a range of concentrations (e.g., 0.1 µM to 100 µM). The concentration range should ideally span from 0.2 x Km to at least 5 x Km. If the Km is unknown, a broader range should be tested initially.
-
-
Enzyme Preparation:
-
Dilute the purified protease in ice-cold Assay Buffer to a final concentration that ensures a linear reaction rate over the desired time course. This concentration needs to be determined empirically but is typically in the low nanomolar range.
-
-
Assay Setup:
-
To the wells of a black 96-well microplate, add 50 µL of each diluted substrate solution in triplicate.
-
Include "no enzyme" control wells for each substrate concentration to measure background fluorescence.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted enzyme solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the respective fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" controls) from the fluorescence readings of the enzyme-containing wells.
-
Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from the Vmax value if the enzyme concentration is known (Vmax = kcat * [E]).
-
Calculate the catalytic efficiency (kcat/Km).
-
Visualizations
Signaling Pathway: Activation of Procarboxypeptidases by Chymotrypsin C
Chymotrypsin C (CTRC), a chymotrypsin-like serine protease, plays a crucial role in the activation cascade of digestive enzymes in the small intestine. It acts as a co-activator for procarboxypeptidases A1 and A2, which are initially activated by trypsin.[8] This signaling pathway highlights a key physiological role of chymotrypsin-like activity beyond simple protein digestion.
References
- 1. Activation of Chymotrypsin-Like Activity of the Proteasome during Ischemia Induces Myocardial Dysfunction and Death | PLOS One [journals.plos.org]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. uniprot.org [uniprot.org]
- 5. Proteasomal chymotrypsin-like peptidase activity is required for essential functions of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-chymotrypsin-like protease in SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asparagine-linked glycosylation of human chymotrypsin C (CTRC) is required for folding and secretion but not for enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chymotrypsin C Is a Co-activator of Human Pancreatic Procarboxypeptidases A1 and A2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Suc-Ala-Pro-Ala-AMC: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for specific disposal instructions tailored to your region and circumstances. The following guide provides general operational procedures for the safe handling and disposal of Suc-Ala-Pro-Ala-AMC in a laboratory setting.
This document outlines the essential safety and logistical information for the proper disposal of this compound (N-Succinyl-L-alanyl-L-prolyl-L-alanine 7-amido-4-methylcoumarin), a fluorogenic substrate commonly used in enzyme activity assays. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with waste disposal regulations.
Pre-Disposal and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The recommended PPE for handling this compound includes:
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
Avoid generating dust when handling the solid form of this compound. It is recommended to handle the material in a well-ventilated area or under a fume hood. In case of accidental contact, wash the affected area thoroughly with soap and water.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound, both in its solid form and in solution, is as chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Segregation of Waste:
-
Collect all waste materials containing this compound, including unused solid compound, solutions, and contaminated labware (e.g., pipette tips, tubes), in a designated and clearly labeled chemical waste container.
-
Ensure the waste container is compatible with the solvents used to dissolve the compound (e.g., DMSO, DMF).
-
-
Labeling of Waste Container:
-
The waste container must be labeled with the words "Hazardous Waste" and a full description of its contents, including "this compound" and any solvents present.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste. Follow all institutional protocols for waste manifest and pickup procedures.
-
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 88467-44-1 |
| Molecular Formula | C₂₅H₃₀N₄O₈ |
| Molecular Weight | 514.53 g/mol |
Note: To date, specific toxicological properties for this compound have not been fully investigated. As such, it should be handled with the care afforded to all laboratory chemicals with unknown toxicity.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical flow for the safe disposal of this compound.
Safe Handling and Disposal of Suc-Ala-Pro-Ala-Amc: A Guide for Laboratory Professionals
Suc-Ala-Pro-Ala-Amc is a fluorogenic peptide substrate utilized in enzymatic assays. Proper handling and disposal are critical to ensure laboratory safety and maintain experimental integrity. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential when handling this compound in both its solid and solution forms. Adherence to these recommendations will minimize exposure and associated risks.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must conform to ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[1][2] Double gloving may be necessary for added protection. Replace gloves immediately after any contact.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing.[1][2] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid the inhalation of dust particles.[1][2] |
| General Laboratory Attire | Long Pants & Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and integrity of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[3] Assemble all necessary PPE.[2]
-
Equilibration: Lyophilized peptides are often hygroscopic. To prevent moisture absorption, allow the container to warm to room temperature in a desiccator before opening.[1][3]
-
Weighing (Lyophilized Powder):
-
Reconstitution (Preparing a Solution):
-
Slowly add the desired solvent to the vial containing the lyophilized powder.
-
Cap the container securely and mix by vortexing or sonicating in a water bath, avoiding excessive heat.[1]
-
-
Handling the Solution:
-
Use appropriate, calibrated micropipettes for accurate measurement.
-
Avoid contact with skin and eyes.[4]
-
-
Clean-up: After handling, decontaminate all surfaces and reusable equipment.
Storage Protocols:
-
Lyophilized Powder: For long-term storage, keep the powder at -20°C or colder in a tightly sealed container, protected from light.[1][4]
-
Peptide in Solution: It is not recommended to store peptides in solution for extended periods.[1] For best results, prepare single-use aliquots and store them frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] Stock solutions may be stable for up to one month at -20°C or up to six months at -80°C.[1][5]
Disposal Plan
Dispose of all waste containing this compound in accordance with institutional and local regulations for chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired lyophilized powder in a clearly labeled, sealed container designated for chemical waste.[3]
-
Liquid Waste: Collect solutions of the peptide, as well as contaminated solvents and buffers, in a separate, labeled liquid chemical waste container.[3] Do not mix with incompatible waste streams.[3]
-
Contaminated Materials: Dispose of all materials that have come into contact with the compound, such as pipette tips, vials, and gloves, as solid chemical waste.[3]
-
-
Waste Collection and Storage:
-
Decontamination of Labware:
-
Decontaminate reusable glassware and equipment.[3] A common procedure involves rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residues, followed by washing with an appropriate laboratory detergent and rinsing thoroughly with deionized water.[3] The initial solvent rinse should be collected as hazardous liquid waste.[3]
-
-
Institutional Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste, following their specific procedures.[3]
-
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
